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2,2',3,3',4,4',5,5'-Octabromobiphenyl Documentation Hub

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  • Product: 2,2',3,3',4,4',5,5'-Octabromobiphenyl
  • CAS: 67889-00-3

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture and Analytical Profiling of 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-194)

As a Senior Application Scientist, I approach the characterization of 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194) not merely as a cataloging of static properties, but as a predictive exercise in molecular behavior. H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194) not merely as a cataloging of static properties, but as a predictive exercise in molecular behavior. Historically utilized as a robust flame retardant, PBB-194 is a highly brominated congener within the polybrominated biphenyl (PBB) family[1]. The extreme halogenation of this molecule—featuring eight bulky bromine atoms—creates immense steric hindrance and electron withdrawal across the biphenyl core. This specific structural architecture dictates its absolute recalcitrance to environmental degradation, its aggressive bioaccumulation potential, and the highly specialized analytical methodologies required for its extraction and quantification.

This technical guide synthesizes the physicochemical properties of PBB-194, maps its environmental toxicokinetics, and provides a field-proven, self-validating analytical protocol for researchers and drug development professionals investigating persistent organic pollutants (POPs).

Physicochemical Profile and Molecular Thermodynamics

The behavior of PBB-194 in both biological and environmental matrices is governed by its thermodynamics. The dense electron clouds of the eight bromine atoms render the molecule highly lipophilic and virtually insoluble in aqueous environments[1].

Below is a consolidated summary of the critical physicochemical parameters that drive the fugacity and partitioning behavior of PBB-194.

Quantitative Physicochemical Data
PropertyValueMechanistic ImplicationSource
Chemical Name 2,2',3,3',4,4',5,5'-OctabromobiphenylDefines the specific ortho, meta, and para substitution pattern.[2]
CAS Number 67889-00-3Unique regulatory identifier for this specific congener.[2]
Molecular Formula C12H2Br8High halogen-to-carbon ratio drives high molecular weight.[2]
Molecular Weight 785.38 g/mol Limits volatility and restricts passive diffusion across some tight biological barriers.[2]
Physical State White solidTypical for high-molecular-weight polyhalogenated aromatics.[1]
Partition Coefficient (LogP) 9.10Extreme lipophilicity; guarantees near-total partitioning into adipose tissue and lipid-rich matrices.[3]
Vapor Pressure ~7.0 × 10⁻¹¹ mm HgIndicates the compound is essentially non-volatile from dry surfaces.[1]
Henry's Law Constant 2.4 × 10⁻⁹ atm-m³/molePredicts negligible volatilization from water; the molecule will preferentially sorb to sediment.[1]

Environmental Fate and Toxicokinetics

Understanding the toxicokinetics of PBB-194 requires analyzing the causality between its LogP (9.10) and its environmental journey[3]. Because water molecules strongly exclude such large, non-polar structures, PBB-194 rapidly drops out of the dissolved phase in aquatic systems, sorbing tightly to organic carbon in sediments[1].

When benthic organisms ingest this sediment, the molecule readily crosses lipid membranes. Once inside a biological system, the ortho-substituted bromines (at the 2,2' positions) force the biphenyl rings out of a coplanar conformation. This steric shielding prevents cytochrome P450 enzymes from accessing the aromatic rings to initiate oxidative metabolism (hydroxylation). Consequently, PBB-194 resists biodegradation and biomagnifies up the trophic ladder, ultimately sequestering in the adipose tissue and lipid-rich fluids (such as human breast milk) of apex predators[4].

Fate Source Industrial Discharge Matrix Soil & Sediment Partitioning Source->Matrix Hydrophobic Exclusion Biota Biotic Uptake (LogP 9.10) Matrix->Biota Trophic Transfer Bioaccumulation Adipose Tissue Storage Biota->Bioaccumulation Lipophilic Partitioning

Environmental Fate and Bioaccumulation Pathway of PBB-194.

Self-Validating Analytical Methodology: HRGC-HRMS

Given its trace concentrations in complex biological matrices (e.g., human milk or adipose tissue), quantifying PBB-194 requires rigorous extraction and high-resolution detection[4]. Standard GC-MS is often insufficient due to matrix interferences and the thermal degradation of highly brominated compounds.

As an application scientist, I mandate the use of Isotope Dilution High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) . By utilizing a ¹³C-labeled PBB-194 surrogate standard[5], we create a self-validating protocol where extraction losses are automatically corrected in the final quantification.

Step-by-Step Experimental Protocol

Step 1: Matrix Spiking (The Self-Validating Anchor)

  • Action: Homogenize 10 g of the sample matrix. Spike the matrix with 50 µL of a ¹³C₁₂-labeled PBB-194 surrogate standard (50 µg/mL in isooctane) prior to any solvent exposure[5].

  • Causality: Spiking before extraction ensures that the surrogate undergoes the exact same physical and chemical stresses as the native analyte. Any analyte lost during aggressive clean-up steps will be proportionally mirrored by the surrogate, allowing for absolute recovery correction.

Step 2: Solvent Extraction

  • Action: Extract the spiked matrix using a Soxhlet apparatus with a 1:1 (v/v) mixture of Toluene and Dichloromethane (DCM) for 16 hours.

  • Causality: PBB-194's extreme lipophilicity (LogP 9.10) means it is deeply embedded in the lipid matrix[3]. Highly non-polar, aromatic-compatible solvents like Toluene are required to disrupt the lipid structures and fully solubilize the octabrominated congener.

Step 3: Destructive Acid-Silica Clean-up

  • Action: Pass the raw extract through a multi-layer silica gel column heavily impregnated with sulfuric acid (44% H₂SO₄ w/w), eluting with pure hexane.

  • Causality: Biological extracts contain massive amounts of triglycerides that will destroy a GC column. The sulfuric acid aggressively oxidizes and destroys these biogenic lipids. PBB-194 survives this harsh environment entirely unscathed because its dense halogen shielding protects the aromatic core from electrophilic attack.

Step 4: Concentration and Recovery Spiking

  • Action: Evaporate the eluate under a gentle stream of ultra-pure nitrogen to a final volume of 50 µL. Add a secondary recovery standard (e.g., ¹³C₁₂-PBB-209).

  • Causality: Adding a recovery standard after clean-up but before injection allows the analyst to calculate the absolute recovery of the initial ¹³C-PBB-194 surrogate. This isolates extraction efficiency from instrument performance, closing the validation loop.

Step 5: HRGC-HRMS Separation and Detection

  • Action: Inject 1 µL in splitless mode onto a short, thin-film capillary column (e.g., DB-5HT, 15m × 0.25mm × 0.1µm). Operate the HRMS in Electron Capture Negative Ionization (ECNI) mode.

  • Causality: High-molecular-weight PBBs (MW 785.38) have extremely high boiling points and can thermally degrade if resident in the GC oven for too long[2]. A short, thin-film column minimizes residence time. ECNI is chosen because the highly electronegative bromine atoms act as massive electron sinks, making negative ionization exponentially more sensitive than standard Electron Impact (EI) for this specific molecule.

Workflow Sample Sample Matrix Spike Spike 13C-PBB-194 Sample->Spike Extract Toluene Extraction Spike->Extract Solubilization Cleanup Acid-Silica Clean-up Extract->Cleanup Lipid Removal GC HRGC Separation Cleanup->GC Concentration MS HRMS Detection GC->MS Elution Data Isotope Dilution Quant MS->Data m/z Monitoring

HRGC-HRMS Analytical Workflow for PBB-194 Quantification.

References

  • 2,2',3,3',4,4',5,5'-Octabromobiphenyl - Pharmaffiliates Source: Pharmaffiliates URL
  • Source: National Institutes of Health (NIH)
  • 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL - cosmetic ingredient - Genie Source: Genie Ingredient Database URL
  • PBDEs - Chiron Source: Chiron AS URL
  • Novel halogenated flame retardants in Canadian human milk from the MIREC study (2008–2011)

Sources

Exploratory

Environmental Fate and Transport Mechanisms of PBB-194: A Technical Whitepaper on Partitioning, Persistence, and Toxicokinetics

Executive Summary Polybrominated biphenyls (PBBs) represent a class of brominated flame retardants that, despite severe regulatory restrictions, remain a critical environmental health concern due to their extreme persist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polybrominated biphenyls (PBBs) represent a class of brominated flame retardants that, despite severe regulatory restrictions, remain a critical environmental health concern due to their extreme persistence and bioaccumulative potential. Among these, PBB-194 (2,2',3,3',4,4',5,5'-octabromobiphenyl) occupies a unique toxicological niche. Unlike coplanar, "dioxin-like" congeners, PBB-194 possesses a highly sterically hindered di-ortho substitution pattern. This structural reality dictates its environmental partitioning, its resistance to biological degradation, and its specific non-genomic mechanisms of toxicity.

This whitepaper provides an in-depth analysis of the environmental fate, transport mechanisms, and toxicokinetics of PBB-194, equipping researchers and toxicologists with the mechanistic understanding and validated experimental protocols necessary for advanced environmental monitoring and risk assessment.

Physicochemical Profiling and Environmental Partitioning

The environmental transport of PBB-194 is fundamentally governed by its molecular structure. The presence of eight bulky bromine atoms—specifically the di-ortho (2,2') and adjacent meta (3,3') substitutions—restricts the rotation of the central phenyl-phenyl bond. This steric hindrance results in stable axial chirality, meaning PBB-194 exists in the environment as distinct atropisomers[1].

Because of its high molecular weight and extreme lipophilicity, PBB-194 exhibits a very high organic carbon/water partition coefficient ( LogKOC​ )[2]. Consequently, it is highly immobile in aqueous environments, preferentially sorbing to soils, suspended particulate matter, and benthic sediments, which act as long-term environmental sinks.

Quantitative Data Summary

To facilitate comparative environmental modeling, the core physicochemical and toxicokinetic parameters of PBB-194 are summarized below.

Property / ParameterValue / Description
IUPAC Name 2,2',3,3',4,4',5,5'-Octabromobiphenyl
CAS Number 67889-00-3[3]
Chemical Formula C12​H2​Br8​ [3]
Substitution Pattern Di-ortho, tetra-meta, di-para
Stereochemistry Axially chiral (Atropisomeric due to steric hindrance)[1]
Environmental Partitioning High LogKOC​ (Strong soil/sediment sorption)[2]
Estimated Human Half-Life 10 to 30 years (highly persistent in adipose tissue)[4]
Primary Toxicity Mechanism CYP2B Induction & Inhibition of Cell-Cell Communication[5]

Environmental Fate and Transport Mechanisms

The environmental lifecycle of PBB-194 is characterized by initial deposition, strong phase partitioning, and extremely slow degradation.

  • Sorption and Immobilization: Upon release into the environment, PBB-194 rapidly partitions out of the aqueous phase into organic-rich matrices[2].

  • Photolytic Debromination: While highly resistant to biodegradation, PBB-194 is susceptible to photolysis when exposed to UV radiation in surface soils or shallow waters. This reductive debromination strips bromine atoms from the biphenyl ring, converting PBB-194 into lower-brominated, more bioavailable congeners such as PBB-153 (hexabromobiphenyl)[6].

  • Bioaccumulation and Trophic Transfer: Due to its lipophilicity, PBB-194 readily crosses biological membranes and accumulates in lipid-rich tissues, biomagnifying across trophic levels[4].

EnvFate Source PBB-194 Source (Flame Retardant Emissions) Soil Soil & Sediment Sorption (High Log Koc Partitioning) Source->Soil Deposition Water Aqueous Phase (Low Solubility / Transient) Source->Water Runoff Photo Photolytic Debromination (UV Exposure) Soil->Photo Surface Exposure Bioacc Bioaccumulation (Lipid Tissue Sequestration) Soil->Bioacc Benthic Uptake Water->Soil Phase Partitioning Water->Bioacc Pelagic Uptake LowerPBB Lower Congeners (e.g., PBB-153 Formation) Photo->LowerPBB Reductive Degradation

Caption: Environmental partitioning and photolytic degradation pathways of PBB-194.

Toxicokinetics and Molecular Pathology

A common misconception in halogenated toxicology is that all highly brominated biphenyls act via the Aryl Hydrocarbon Receptor (AhR). However, the most potent AhR ligands are "coplanar" congeners lacking ortho-substitutions (e.g., PBB-77, PBB-126)[5].

Because PBB-194 is di-ortho substituted, it cannot achieve the planar conformation required for strong AhR binding. Instead, it operates via non-dioxin-like pathways :

  • CYP2B Induction: PBB-194 acts similarly to phenobarbital, activating the Constitutive Androstane Receptor (CAR) and inducing CYP2B enzymes in the liver[5].

  • Inhibition of Metabolic Cooperation: PBB-194 exerts a dose-dependent inhibition of gap junctional intercellular communication (GJIC) at non-cytotoxic concentrations[5]. By embedding into the lipid bilayer, the bulky PBB-194 molecule sterically disrupts gap junction plaques. This loss of cell-cell communication releases cells from contact inhibition, acting as a potent epigenetic mechanism for tumor promotion.

ToxicityPathway PBB PBB-194 Exposure (Di-ortho substituted) CAR_PXR CAR / PXR Receptor Activation (Phenobarbital-like) PBB->CAR_PXR Cytosolic Binding Membrane Cell Membrane Accumulation (Lipid Bilayer) PBB->Membrane Lipophilic Partitioning CYP2B CYP2B Induction (Hepatic Metabolism Alteration) CAR_PXR->CYP2B Gene Transcription GJIC Inhibition of Gap Junctional Intercellular Communication Membrane->GJIC Steric Disruption Tumor Tumor Promotion (Loss of Contact Inhibition) GJIC->Tumor Epigenetic Pathway

Caption: Non-dioxin-like cellular toxicity pathways of PBB-194 highlighting GJIC inhibition.

Experimental Methodologies

To ensure scientific rigor, the following self-validating protocols detail the extraction, separation, and toxicological assessment of PBB-194.

Protocol 1: Enantioselective Separation of PBB-194 Atropisomers

Rationale: Because PBB-194 contains bromines in the 2,2' and 3,3' positions, it forms stable atropisomers[1]. Standard achiral GC/MS cannot distinguish between these enantiomers, which may exhibit drastically different biological half-lives and receptor affinities. This protocol isolates these specific stereoisomers.

Step-by-Step Methodology:

  • Sample Extraction & Clean-up: Extract the environmental/tissue sample using Accelerated Solvent Extraction (ASE) with a 1:1 hexane/dichloromethane mixture. Spike the sample with 13C -labeled PBB-194 prior to extraction to serve as an internal recovery standard (Self-Validation Step). Purify the extract via multilayer silica gel chromatography to remove biogenic lipids.

  • Chiral Stationary Phase Selection: Utilize two serially connected High-Performance Liquid Chromatography (HPLC) columns packed with permethylated β -cyclodextrin on silica ( β -PMCD)[1]. The β -PMCD cavity size is optimally suited for resolving di-ortho substituted biphenyls.

  • Chromatographic Conditions: Operate the column under strictly controlled isocratic conditions using an optimized acetonitrile-water mobile phase.

  • Temperature Control (Critical): Maintain the column compartment at exactly 5 °C. Causality: Lowering the temperature reduces the kinetic energy of the molecules, preventing interconversion of the atropisomers during the run and allowing baseline resolution of the PBB-194 enantiomers[1].

  • Detection: Quantify using an Electron Capture Detector (ECD) or tandem mass spectrometry (MS/MS).

Protocol 2: In Vitro Assessment of GJIC Inhibition (Scrape-Loading Dye Transfer Assay)

Rationale: Since PBB-194 is a non-genotoxic tumor promoter, standard Ames tests will yield false negatives. The scrape-loading dye transfer assay directly measures the functional inhibition of metabolic cooperation[5].

Step-by-Step Methodology:

  • Cell Culture: Seed WB-F344 rat liver epithelial cells in 6-well plates and culture until 100% confluent (gap junctions only form in fully confluent monolayers).

  • Dosing: Treat the cells with varying concentrations of PBB-194 dissolved in DMSO (final DMSO concentration 0.1% v/v) for 24 hours. Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 12-O-tetradecanoylphorbol-13-acetate [TPA], a known GJIC inhibitor) to validate assay sensitivity.

  • Scrape-Loading: Wash the cells with PBS. Add a solution of Lucifer Yellow (a fluorescent dye that can only pass between cells via functional gap junctions) and Rhodamine Dextran (a high-molecular-weight dye that cannot pass through gap junctions, serving as a marker for the primary scrape line). Create a precise scrape line across the monolayer using a surgical scalpel.

  • Incubation: Incubate for exactly 10 minutes at 37 °C to allow dye transfer.

  • Fixation & Imaging: Wash the cells thoroughly to remove extracellular dye, fix with 4% paraformaldehyde, and image using fluorescence microscopy.

  • Quantification: Measure the distance Lucifer Yellow travels perpendicular to the Rhodamine Dextran scrape line. A dose-dependent reduction in dye transfer distance confirms the inhibition of metabolic cooperation by PBB-194[5].

Conclusion

PBB-194 is a highly recalcitrant environmental pollutant whose structural bulk dictates a unique environmental and toxicological profile. Its high LogKOC​ ensures it remains trapped in sediment sinks, while its di-ortho substitution pattern drives non-dioxin-like toxicity, specifically the disruption of intercellular communication. Future environmental risk assessments must prioritize enantioselective monitoring and account for the photolytic degradation of PBB-194 into more mobile, lower-brominated congeners.

References

  • Title: Polybrominated biphenyl - Wikipedia Source: Wikipedia URL
  • Title: CHROMATOGRAPHIC ISOLATION AND ENANTIOSELECTIVE SEPARATION OF ATROPISOMERIC POLYBROMINATED BIPHENYLS (PBBs)
  • Title: An In-depth Technical Guide to Octabromobiphenyl Source: BenchChem URL
  • Title: Mechanistic and Other Relevant Data - Polychlorinated Biphenyls and Polybrominated...
  • Source: Food.gov.
  • Title: Direct QSPR: The most efficient way of predicting organic carbon/water partition coefficient (log K OC)

Sources

Foundational

The Bioavailability Paradox: Assessing the Bioaccumulation Potential of Octabromobiphenyl in Aquatic Species

Executive Summary & The Bioavailability Paradox Octabromobiphenyl (OBB; CAS 27858-07-7) is a highly brominated synthetic organic compound historically utilized as a flame retardant. In aquatic ecotoxicology, OBB presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Bioavailability Paradox

Octabromobiphenyl (OBB; CAS 27858-07-7) is a highly brominated synthetic organic compound historically utilized as a flame retardant. In aquatic ecotoxicology, OBB presents a fascinating paradox. Standard predictive models based on its1[1] suggest a massive potential for bioaccumulation in lipid-rich tissues. However, empirical static bioconcentration studies utilizing aquatic species such as Oncorhynchus mykiss (rainbow trout) and Pimephales promelas (fathead minnow) demonstrate that 2[2].

This whitepaper provides an in-depth mechanistic analysis of OBB's toxicokinetics, detailing the steric exclusion principles that prevent its direct absorption, the environmental risks of its biotransformation, and the rigorous experimental protocols required to accurately quantify its behavior in aquatic ecosystems.

Mechanistic Pathways: Steric Hindrance and Reductive Debromination

The Molecular Size Exclusion Principle

The primary mechanism preventing the bioaccumulation of intact OBB is steric hindrance. Bioaccumulation in aquatic organisms relies heavily on passive diffusion across the lipid bilayers of the gill epithelium (bioconcentration) or the gastrointestinal mucosa (biomagnification). OBB has a molecular weight of 785.38 g/mol and a large cross-sectional diameter. Biological membranes generally exhibit a strict permeability cutoff for molecules exceeding 700 Da. Consequently, despite its extreme lipophilicity, intact OBB is physically excluded from cellular uptake and is instead excreted via feces.

Biotransformation and AhR Activation

While intact OBB resists direct bioaccumulation, it is not environmentally benign. In anaerobic aquatic sediments—the primary environmental sink for OBB—and within the gastrointestinal tracts of benthic-feeding fish, OBB can undergo reductive debromination.1[1], generated either by the fish's endogenous enzymes or associated gut microflora.

These lower-brominated metabolites fall below the 700 Da threshold, retain high log Kow values, and readily bioaccumulate. Once absorbed, these congeners 3[3], triggering transcriptional upregulation of detoxification genes (e.g., CYP1A) and potentially leading to hepatomegaly and endocrine disruption.

OBB_Toxicokinetics Water Water Column (Hydrophobic Exclusion) Sediment Anaerobic Sediment (Primary Sink) Water->Sediment Adsorption Diet Dietary Ingestion (Benthic Organisms) Sediment->Diet Foraging Gut Fish Gastrointestinal Tract Diet->Gut Ingestion Feces Fecal Excretion (Intact OBB >700 Da) Gut->Feces Steric Hindrance Microflora Gut Microflora (Reductive Debromination) Gut->Microflora Microbial Action Metabolites Lower Congeners (Penta-/Hexa-BB) Microflora->Metabolites Debromination AhR Tissue Absorption & AhR Activation Metabolites->AhR Passive Diffusion

Environmental fate and toxicokinetic pathway of octabromobiphenyl in aquatic ecosystems.

Quantitative Data Synthesis

The relationship between the degree of bromination, lipophilicity, and actual bioconcentration highlights the failure of log Kow to predict the behavior of super-hydrophobic, high-molecular-weight compounds.

Congener ClassRepresentative CompoundLog KowExperimental BCF (Fish)Bioaccumulation Potential
Tetrabromobiphenyl2,2',5,5'-tetraBB~5.901,440,000 (lipid weight)Critical (Optimal membrane diffusion)
Hexabromobiphenyl2,2',4,4',6,6'-hexaBB~6.3918,100 (whole body)High (Readily absorbed)
OctabromobiphenylOBB (Mixture/PBB-153)5.53 - 9.100 - 3 (fillet/whole body)Negligible (Steric exclusion >700 Da)

Data derived from 2[2].

Experimental Protocol: In Vivo Static-Renewal Bioconcentration Assay

To accurately assess the bioaccumulation of highly hydrophobic compounds like OBB, standard flow-through systems often fail due to the compound adsorbing to PVC tubing and glass walls, leading to inconsistent aqueous dosing. The following self-validating static-renewal protocol ensures accurate toxicokinetic modeling.

Phase 1: System Setup and Dosing (Causality: Minimizing Adsorptive Losses)
  • Vessel Selection: Utilize silanized glass aquaria. Reasoning: Silanization neutralizes the negative charge of the glass, preventing the extreme hydrophobic adsorption of OBB that would artificially lower the bioavailable aqueous concentration.

  • Isotope Dosing: Synthesize and utilize 14C -labeled Octabromobiphenyl. Reasoning: Standard GC-MS cannot easily distinguish between parent OBB and its debrominated metabolites in complex lipid matrices. Radiotracing allows for total mass balance tracking.

  • Vehicle Delivery: Dissolve 14C -OBB in a carrier solvent (e.g., acetone) and spike the water to achieve a concentration of 10 µg/L. The final solvent concentration must not exceed 0.1% v/v. Reasoning: OBB's water solubility is exceptionally low (25 µg/L); exceeding this causes micelle formation, invalidating the dissolved-phase assumption required for BCF calculations.

Phase 2: Toxicokinetic Sampling (Uptake and Depuration)
  • Uptake Phase (Days 0-28): Introduce Oncorhynchus mykiss into the dosed water. Perform 100% water renewals every 48 hours to maintain steady-state exposure. Sample 3 fish and 50 mL of water at logarithmic intervals (Hours 2, 6, 12, 24, then Days 2, 4, 7, 14, 21, 28).

  • Depuration Phase (Days 29-56): Transfer remaining fish to clean, flowing water. Sample at identical logarithmic intervals. Reasoning: Logarithmic sampling captures the rapid initial adsorption of the chemical to the fish's exterior mucus layer, distinguishing it from true internal systemic uptake.

Phase 3: Extraction and Self-Validation (Causality: Steady-State Confirmation)
  • Lipid Normalization: Homogenize fish tissues and extract lipids using the Bligh and Dyer method (chloroform/methanol). Quantify radioactivity via Liquid Scintillation Counting (LSC).

  • Validation Check: Plot tissue concentration over time. A valid BCF can only be calculated if the uptake curve reaches an asymptote (steady-state). If the curve remains linear, the system has not reached equilibrium, and a kinetic BCF ( BCFk​=k1​/k2​ ) must be derived instead of a steady-state BCF. For OBB, the k1​ (uptake rate) will approach zero, self-validating the lack of bioaccumulation.

References

  • National Center for Biotechnology Information (NIH).PubChem Hazardous Substances Data Bank (HSDB): Octabromobiphenyl | C12H2Br8 | CID 3032840.
  • Agency for Toxic Substances and Disease Registry (ATSDR / CDC).Toxicological Profile for Polybrominated Biphenyls (PBBs).
  • Smolecule.Buy Octabromobiphenyl | 27858-07-7 - Biological Activity and AhR Interaction.
  • National Center for Biotechnology Information (NIH).POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Biphenyls.

Sources

Exploratory

The Endocrine Disrupting Mechanisms of PBB-194: A Technical Whitepaper

Executive Summary Polybrominated biphenyls (PBBs) are a class of brominated flame retardants recognized as persistent organic pollutants (POPs) with profound endocrine-disrupting capabilities. Within this class, PBB-194...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polybrominated biphenyls (PBBs) are a class of brominated flame retardants recognized as persistent organic pollutants (POPs) with profound endocrine-disrupting capabilities. Within this class, PBB-194 (2,2',3,3',4,4',5,5'-octabromobiphenyl; CAS: 67889-00-3) represents a highly brominated, non-coplanar congener [1]. While historical toxicological focus has heavily favored planar, dioxin-like congeners (e.g., PBB-77) that activate the Aryl hydrocarbon receptor (AhR), non-planar congeners like PBB-194 exhibit distinct, equally critical mechanisms of endocrine disruption.

As a Senior Application Scientist, I have structured this guide to dissect the specific molecular etiology of PBB-194 toxicity. This whitepaper elucidates how PBB-194 bypasses the AhR axis to induce secondary endocrinopathies via the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) [2], and details its potent inhibition of gap junctional intercellular communication (GJIC) [3]. Furthermore, we provide self-validating experimental protocols designed to rigorously quantify these effects in preclinical models.

Structural Biology & Receptor Affinity

The toxicodynamics of PBBs are dictated entirely by their bromine substitution patterns. PBB-194 possesses bromine atoms at the 2, 2', 6, and 6' ortho positions. This intense steric hindrance forces the two phenyl rings out of a coplanar alignment, adopting an orthogonal conformation.

Because the AhR binding pocket strictly requires a planar ligand geometry (akin to 2,3,7,8-TCDD), PBB-194 cannot act as an AhR agonist. Instead, its bulky, lipophilic, non-planar structure makes it a high-affinity ligand for the nuclear orphan receptors CAR (NR1I3) and PXR (NR1I2) [2].

The CAR/PXR-Mediated Endocrine Disruption Axis

When PBB-194 binds to CAR or PXR in hepatocytes, it triggers heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to response elements (e.g., phenobarbital-responsive enhancer modules), driving the massive upregulation of Phase I (CYP2B, CYP3A) and Phase II (UGTs, SULTs) xenobiotic-metabolizing enzymes.

The Endocrine Consequence: These enzymes lack strict substrate specificity. Their induction accelerates the hepatic glucuronidation and clearance of endogenous hormones—specifically thyroxine (T4) and 17β-estradiol (E2). The resulting systemic depletion of these hormones triggers compensatory, but ultimately pathological, feedback loops (e.g., elevated TSH leading to thyroid hyperplasia).

CAR_PXR_Pathway PBB194 PBB-194 (Non-Coplanar Ligand) Receptor Binds Cytosolic CAR / PXR PBB194->Receptor High Affinity Binding Translocation Nuclear Translocation & RXR Heterodimerization Receptor->Translocation Transcription Transcription of CYP2B/3A & UGT1A1 Translocation->Transcription Binds Response Elements Metabolism Accelerated Glucuronidation of T4 & Estradiol Transcription->Metabolism Enzyme Induction Endocrine Systemic Endocrine Disruption (Hypothyroidism) Metabolism->Endocrine Hormone Depletion

Fig 1: PBB-194 mediated CAR/PXR activation leading to secondary endocrine disruption.

Inhibition of Gap Junctional Intercellular Communication (GJIC)

Beyond nuclear receptor activation, PBB-194 acts directly at the cell membrane. Gap junctions, formed by connexin proteins (e.g., Cx43), allow the transfer of secondary messengers (cAMP, IP3) and ions between adjacent cells, maintaining tissue homeostasis and synchronized endocrine secretion.

PBB-194 has been empirically shown to exert a dose-related inhibition of metabolic cooperation at non-cytotoxic concentrations [3]. Due to its extreme lipophilicity, PBB-194 partitions into the lipid bilayer, altering membrane fluidity and triggering the hyperphosphorylation and internalization of Cx43 plaques. This loss of cell-cell communication is a recognized non-genotoxic mechanism for tumor promotion and developmental toxicity.

Quantitative Toxicological Profile

To contextualize PBB-194, it is essential to compare its toxicological parameters against other well-characterized congeners. The data below synthesizes receptor affinity, half-life, and enzyme induction profiles.

ParameterPBB-194 (OctaBB)PBB-153 (HexaBB)PBB-77 (TetraBB)
Structure Non-coplanar (ortho-substituted)Non-coplanar (ortho-substituted)Coplanar (no ortho substitution)
Primary Receptor CAR / PXR[2]CAR / PXR [2]AhR [2]
Enzyme Induction Phenobarbital-like (CYP2B/3A)Phenobarbital-like (CYP2B/3A)Dioxin-like (CYP1A1/1A2)
GJIC Inhibition High (Dose-dependent) [3]High (Dose-dependent) [3]Minimal to None [3]
Estimated Half-Life > 10 Years (Highly bioaccumulative)9 - 69 Weeks (Rodents)< 4 Weeks (Rapidly metabolized)
Endocrine Impact Thyroid/Estrogen clearanceThyroid/Estrogen clearanceDirect anti-estrogenic / AhR crosstalk

Experimental Workflows & Methodologies

To investigate the endocrine-disrupting properties of PBB-194, assays must be designed with built-in causality checks. The following protocols provide self-validating frameworks for assessing CAR/PXR activation and GJIC inhibition.

Protocol 1: In Vitro CAR/PXR Nuclear Receptor Transactivation Assay

Rationale: HepG2 cells are utilized because they retain human hepatic metabolic machinery and nuclear receptor crosstalk pathways. A dual-luciferase reporter system is employed to self-validate the data: the primary reporter measures CAR/PXR activation, while a constitutively active Renilla luciferase controls for PBB-194 induced cytotoxicity or transfection inefficiency.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones that could mask baseline receptor activity). Seed at 1×104 cells/well in a 96-well plate.

  • Transient Transfection: After 24 hours, co-transfect cells using Lipofectamine 3000 with:

    • A CAR or PXR expression plasmid (e.g., pSG5-hCAR).

    • A reporter plasmid containing the CYP2B6 phenobarbital-responsive enhancer module linked to firefly luciferase (pGL3-CYP2B6-Luc).

    • A control plasmid (pRL-TK) expressing Renilla luciferase.

  • PBB-194 Dosing: 24 hours post-transfection, treat cells with PBB-194 dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Use a concentration gradient (0.1 nM to 10 μM). Include CITCO (for CAR) or Rifampicin (for PXR) as positive controls.

  • Incubation: Incubate for 24 hours to allow for receptor translocation and reporter gene transcription.

  • Dual-Luciferase Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a microplate luminometer.

  • Data Normalization: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot dose-response curves to determine the EC50​ of PBB-194 for CAR/PXR activation.

Protocol 2: Scrape-Loading Dye Transfer (SLDT) Assay for GJIC Inhibition

Rationale: The SLDT assay physically severs the cell membrane, allowing membrane-impermeable dyes to enter. We use two dyes: Lucifer Yellow (LY) , which is small enough (457 Da) to pass through gap junctions into neighboring intact cells, and Rhodamine Dextran (RD) , which is too large (10,000 Da) to pass. RD serves as an internal control; its presence strictly delineates the primary scrape line, ensuring that any LY spread is exclusively due to gap junctional transfer and not membrane leakage.

GJIC_Workflow Culture 1. Culture WB-F344 Cells (100% Confluence) Dosing 2. Dose with PBB-194 (Non-cytotoxic range) Culture->Dosing Scrape 3. Scrape Monolayer in LY/RD Dye Mix Dosing->Scrape Wash 4. Wash & Fix Cells (Trap intracellular dye) Scrape->Wash Image 5. Fluorescence Imaging (Measure LY spread) Wash->Image

Fig 2: Experimental workflow for the Scrape-Loading Dye Transfer (SLDT) Assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate WB-F344 rat liver epithelial cells (a standard model with robust Cx43 expression) in 35 mm dishes. Grow until 100% confluent (contact inhibition is required for gap junction formation).

  • Exposure: Treat the confluent monolayers with PBB-194 (e.g., 1, 5, 10, 20 μM) for 1 to 24 hours. Use 1-oleoyl-2-acetyl-sn-glycerol (OAG) as a positive control for GJIC inhibition.

  • Dye Application & Scraping: Wash cells with PBS. Add 1 mL of dye solution containing 0.05% Lucifer Yellow and 0.05% Rhodamine Dextran in PBS. Immediately create 3-4 parallel linear scrapes across the monolayer using a surgical scalpel.

  • Dye Transfer Phase: Incubate exactly for 3 minutes at room temperature in the dark to allow LY to diffuse through functional gap junctions.

  • Termination: Rapidly discard the dye, wash the cells three times with ice-cold PBS to halt diffusion, and fix with 4% paraformaldehyde.

  • Imaging & Analysis: Image using a fluorescence microscope. Measure the distance of LY diffusion perpendicular to the scrape line (marked by RD). A reduction in LY spread distance in PBB-194 treated cells compared to vehicle controls quantitatively confirms GJIC inhibition.

References

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (n.d.). Statement on polybrominated biphenyls (PBBs) in the infant diet. Food Standards Agency (UK). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Mechanistic and Other Relevant Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of PBB 194 in Biological Tissues

Introduction: The Analytical Challenge of PBB 194 Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants (POPs) that were historically used as flame retardants.[1] Due to their chemical stability an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of PBB 194

Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants (POPs) that were historically used as flame retardants.[1] Due to their chemical stability and resistance to degradation, they bioaccumulate in lipid-rich tissues of organisms, posing a potential risk to human and environmental health.[1] PBB 194 is a specific congener belonging to the nonabromobiphenyl group, characterized by a high degree of bromination.[2] This high bromine content results in a highly lipophilic and non-polar molecule, making its efficient extraction from complex biological matrices a significant analytical challenge.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable sample preparation of biological tissues for the quantitative analysis of PBB 194. The protocols herein are designed to ensure high recovery, minimize matrix effects, and produce data of the highest scientific integrity, suitable for pharmacokinetic, toxicokinetic, and biomonitoring studies. The methodologies are grounded in established principles of analytical chemistry and validated against international guidelines for bioanalytical method validation.[3][4][5][6]

Guiding Principles: Causality in Method Selection

The selection of an appropriate sample preparation strategy is paramount for the accurate quantification of PBB 194. The highly lipophilic nature of PBB 194 (high octanol-water partition coefficient, LogP) dictates the use of organic solvents for extraction and the need for rigorous cleanup steps to remove interfering lipids and other matrix components.[1] The choice between different extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), depends on factors including sample volume, desired throughput, and the level of cleanliness required for the analytical instrumentation.[7]

This guide will detail two primary workflows: a classic Liquid-Liquid Extraction (LLE) protocol and a more streamlined Solid-Phase Extraction (SPE) protocol. Both methods are preceded by a critical tissue homogenization step to ensure efficient extraction of the analyte from the cellular matrix.

PART 1: Tissue Homogenization - The Foundation of Accurate Analysis

The initial and most critical step in the analysis of PBB 194 from tissue samples is the complete disruption of the tissue architecture to release the analyte into the extraction solvent. Incomplete homogenization is a primary source of poor recovery and variability in results.

Protocol 1: Mechanical Homogenization of Biological Tissues

This protocol is suitable for a wide range of soft tissues such as the liver, kidney, brain, and adipose tissue.

Materials:

  • Tissue sample (frozen at -80°C)

  • Chilled lysis buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Bead mill homogenizer with appropriate bead tubes (e.g., ceramic or stainless steel beads)

  • Calibrated analytical balance

  • Microcentrifuge tubes (2 mL)

  • Ice

Procedure:

  • Sample Weighing: On a pre-chilled analytical balance, accurately weigh approximately 100-200 mg of the frozen tissue sample into a pre-tared 2 mL microcentrifuge tube containing homogenization beads. Record the exact weight.

  • Buffer Addition: Immediately add 500 µL of ice-cold lysis buffer per 100 mg of tissue.[8] The buffer serves to maintain physiological pH and aid in the disruption process.

  • Homogenization: Secure the tubes in the bead mill homogenizer. Homogenize the tissue at a high frequency (e.g., 25-30 Hz) for 2-5 minutes.[8] The optimal time may vary depending on the tissue type and should be validated. The goal is to achieve a visually uniform homogenate with no visible tissue fragments.

  • Centrifugation: After homogenization, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]

  • Supernatant Collection: Carefully collect the supernatant (the tissue homogenate) into a clean tube for subsequent extraction. Avoid disturbing the pellet.

PART 2: Extraction and Cleanup Methodologies

Following homogenization, the PBB 194 must be extracted from the aqueous homogenate and purified from interfering substances.

Workflow A: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust method for the extraction of lipophilic compounds based on their differential solubility in immiscible liquid phases.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Homogenate Tissue Homogenate Add_Solvent Add Extraction Solvent (e.g., Hexane:Dichloromethane) Homogenate->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge_LLE Centrifuge to Separate Phases Vortex->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute GCMS GC-MS/MS Analysis Reconstitute->GCMS

Caption: Liquid-Liquid Extraction (LLE) workflow for PBB 194.

Materials:

  • Tissue homogenate (from Protocol 1)

  • Extraction solvent: Hexane:Dichloromethane (1:1, v/v), HPLC grade[6]

  • Centrifuge capable of holding glass tubes

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Internal Standard (e.g., ¹³C-labeled PBB congener)

Procedure:

  • Internal Standard Spiking: To a known volume of tissue homogenate (e.g., 500 µL) in a glass centrifuge tube, add a known amount of an appropriate internal standard. The internal standard is crucial for correcting for extraction losses and matrix effects.

  • Solvent Addition: Add 2 mL of the hexane:dichloromethane extraction solvent to the tube.

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of PBB 194 into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube using a glass Pasteur pipette. Be cautious not to aspirate any of the aqueous layer or the protein interface.

  • Re-extraction (Optional but Recommended): For improved recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh aliquot of the extraction solvent. Combine the organic layers.

  • Concentration: Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC-MS/MS analysis (e.g., isooctane or toluene).

Workflow B: Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE, utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_cleanup Concentration cluster_analysis Analysis Homogenate Tissue Homogenate Load Load Sample Homogenate->Load Condition Condition SPE Cartridge Wash Wash to Remove Interferences Load->Wash Elute Elute PBB 194 Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute GCMS GC-MS/MS Analysis Reconstitute->GCMS

Caption: Solid-Phase Extraction (SPE) workflow for PBB 194.

Materials:

  • Tissue homogenate (from Protocol 1)

  • SPE cartridges (e.g., Florisil or silica-based)

  • SPE manifold

  • Conditioning solvent (e.g., Hexane)

  • Wash solvent (e.g., Hexane)

  • Elution solvent (e.g., Dichloromethane or Hexane:Acetone mixture)

  • Nitrogen evaporator

  • Internal Standard (e.g., ¹³C-labeled PBB congener)

Procedure:

  • Internal Standard Spiking: Spike the tissue homogenate with a known amount of internal standard.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 5 mL of the elution solvent, followed by 5 mL of the conditioning solvent (hexane). Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked tissue homogenate onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of the wash solvent (hexane) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual wash solvent.

  • Elution: Elute the PBB 194 from the cartridge with 5-10 mL of the elution solvent into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a precise volume of a suitable solvent for GC-MS/MS analysis.

PART 3: Instrumental Analysis and Data Interpretation

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred analytical technique for the quantification of PBB 194 due to its high sensitivity and selectivity.

Table 1: Typical GC-MS/MS Parameters for PBB 194 Analysis
ParameterTypical SettingRationale
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for the separation of persistent organic pollutants.
Carrier GasHelium at a constant flow of 1.0-1.5 mL/minProvides good chromatographic efficiency.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column for trace-level analysis.
Injection Volume1-2 µLA standard volume for GC analysis.
Inlet Temperature280-300°CEnsures complete vaporization of the high-boiling point PBB 194 without thermal degradation.
Oven ProgramInitial temp: 100°C (hold 2 min), ramp to 320°C at 15°C/min (hold 10 min)A temperature gradient is necessary to achieve good separation of PBB congeners and elute the highly brominated PBB 194 in a reasonable time.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS analysis of non-polar compounds.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for PBB 194 and the internal standard.[9]
Precursor Ion (m/z)To be determined based on the mass spectrum of PBB 194 (likely a molecular ion cluster)The molecular ion cluster of a nonabromobiphenyl will be in the high mass range.
Product Ion(s) (m/z)To be determined by fragmentation of the precursor ionSpecific fragment ions provide confirmation of the analyte's identity.
Collision EnergyTo be optimized for each transitionThe energy required to induce fragmentation of the precursor ion.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical data, a robust quality control system must be implemented throughout the sample preparation and analysis workflow.

Key Quality Control Measures:

  • Method Blank: A sample containing all reagents but no tissue is processed alongside the study samples to monitor for contamination.

  • Matrix Spike: A known amount of PBB 194 is added to a control tissue sample before extraction to assess the accuracy and recovery of the method.

  • Duplicate Samples: A subset of samples is prepared and analyzed in duplicate to assess the precision of the entire method.

  • Internal Standards: As mentioned in the protocols, the use of a stable isotope-labeled internal standard is essential to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: A calibration curve prepared in the same solvent as the final extract is used to quantify the concentration of PBB 194 in the samples.

Conclusion

The successful analysis of PBB 194 in biological tissues hinges on a meticulously executed sample preparation protocol. The methods outlined in these application notes provide a solid foundation for researchers to obtain high-quality, reproducible data. The choice between LLE and SPE will depend on specific laboratory needs and resources, but both, when properly validated, can yield excellent results. By understanding the underlying principles of each step and implementing rigorous quality control measures, scientists can confidently generate data that is both scientifically sound and defensible.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). [Link]

  • Marder, E., et al. (2016). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(7), 511-518.
  • Marder, E., et al. (2016). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. eScholarship, University of California.
  • National Center for Biotechnology Information. (n.d.). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls. [Link]

  • Robbat, A., Jr., & Smarr, N. J. (1982). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Analytical Chemistry, 54(11), 1834-1837.
  • U.S. Environmental Protection Agency. (1977). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples.
  • De Voogt, P., et al. (2007). Development of a gas chromatography-ion trap mass spectrometry based method for the quantification of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue.
  • National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls. [Link]

  • Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. [Link]

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2015). Statement on polybrominated biphenyls (PBBs) in the infant diet.
  • Dirtu, A. C., et al. (2006). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.
  • Achrom. (n.d.). Polybrominated Biphenyl Standards (PBBs). [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • ResearchGate. (n.d.). Selected GC–MS–MS experimental parameters for PBDEs, PBBs and PCNs a | Download Table. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls. [Link]

  • Hajšlová, J., et al. (1997). Determination of polychlorinated biphenyls in biotic matrices using gas chromatography--microwave-induced plasma atomic emission spectrometry.
  • Curtis, K. D., et al. (2011). Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. Environmental Health Perspectives, 119(8), 1103-1109.
  • Lund University. (n.d.). Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water. [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • IQVIA. (n.d.). tissue homogenates procedure. [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. [Link]

  • Biotage. (2023). Homogenization and Extraction of PFAS from Solid Samples. [Link]

  • Agilent. (2024). Automated Solid Phase Extraction of PFAS from Aqueous Samples. [Link]

Sources

Application

Application Note: De Novo Synthesis and Validation of ¹³C₁₂-Labeled 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-194) Standards

Target Audience: Analytical Chemists, Environmental Toxicologists, and Certified Reference Material (CRM) Developers. Introduction & Rationale In the realm of persistent organic pollutants (POPs), polybrominated biphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Certified Reference Material (CRM) Developers.

Introduction & Rationale

In the realm of persistent organic pollutants (POPs), polybrominated biphenyls (PBBs) represent a critical class of legacy flame retardants. The congener 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194) is a primary constituent of commercial OctaBB mixtures[1]. Due to its structural similarity to highly toxic coplanar polychlorinated biphenyls (PCBs), PBB-194 has been shown to exert dose-related inhibition of metabolic cooperation and cell-cell communication, making it a high-priority target for environmental and toxicological monitoring[2].

Accurate quantification of PBB-194 in complex matrices (e.g., human serum, sediment, and biota) relies on Isotope Dilution Mass Spectrometry (IDMS). This analytical gold standard requires a fully ¹³C-labeled internal standard (¹³C₁₂-PBB-194) to correct for matrix suppression, extraction losses, and instrumental drift[3]. Unlike deuterated standards—which can suffer from H/D isotopic exchange or chromatographic retention time shifts in gas chromatography—¹³C-labeled standards co-elute perfectly with their native counterparts, ensuring unparalleled analytical fidelity[4].

Mechanistic Insights: Synthesis Strategy

Synthesizing a highly specific, fully labeled octabromobiphenyl congener presents significant steric and electronic challenges.

The Flaw of Direct Bromination: Direct electrophilic bromination of ¹³C₁₂-biphenyl yields an intractable mixture of hexa-, hepta-, octa-, nona-, and decabromobiphenyls. Isolating pure PBB-194 from this matrix is highly inefficient and risks cross-contamination with other congeners.

The Directed Cross-Coupling Approach: To ensure 100% regioselectivity for the 2,2',3,3',4,4',5,5'-substitution pattern, we employ a bottom-up synthetic cascade. The aryl-aryl coupling of heavily brominated precursors is a field-proven approach for synthesizing tetrasubstituted PBBs, with octabromobiphenyl frequently observed as a highly stable homocoupling product[5]. By utilizing an Ullmann homocoupling of ¹³C₆-1-iodo-2,3,4,5-tetrabromobenzene, we force the symmetric formation of the target biphenyl bond.

Synthesis A 13C6-Precursor (e.g., Aniline derivative) B Halogenation & Sandmeyer A->B C 13C6-1-Iodo-2,3,4,5- tetrabromobenzene B->C D Ullmann Coupling (Cu, DMF, 150°C) C->D E 13C12-PBB-194 (Crude) D->E F Alumina Chromatography & Recrystallization E->F G Pure 13C12-PBB-194 (>99% Isotopic Purity) F->G

Fig 1: De novo synthetic workflow for ¹³C₁₂-PBB-194 via Ullmann homocoupling.

Experimental Protocols

Note: Heavily brominated biphenyls are susceptible to photolytic debromination when exposed to UV light[1]. All synthetic and purification steps must be conducted under amber lighting to preserve the structural integrity of the standard.

Protocol 1: Preparation of the ¹³C₆-Aryl Halide Precursor

Causality: The precursor, ¹³C₆-1-iodo-2,3,4,5-tetrabromobenzene, is generated via the functionalization of ¹³C₆-labeled starting materials (e.g., ¹³C₆-4-nitroaniline) through sequential electrophilic halogenation and Sandmeyer iodination[6]. The iodine atom serves as the highly reactive leaving group required for the subsequent copper-mediated oxidative addition, while the four bromine atoms remain inert under these specific conditions.

Protocol 2: Ullmann Homocoupling

Causality: The Ullmann reaction requires pristine, unoxidized Copper(0) to insert into the sterically hindered C-I bond. Failure to activate the copper will result in unreacted starting material or unwanted debromination side-reactions.

  • Copper Activation: Suspend 5.0 equivalents of copper bronze powder in a 2% iodine/acetone solution for 10 minutes. Filter, wash with 1M HCl in acetone, followed by pure acetone, and dry under a strict argon atmosphere.

  • Coupling Reaction: In an oven-dried Schlenk flask, combine ¹³C₆-1-iodo-2,3,4,5-tetrabromobenzene (2.0 eq) and the activated copper powder (5.0 eq) in anhydrous dimethylformamide (DMF).

  • Thermal Activation: Degas the mixture via three freeze-pump-thaw cycles. Heat the suspension to 150 °C for 24 hours under argon.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 3: Purification & Validation

Causality: Highly halogenated biphenyls can irreversibly adsorb to or degrade on highly active silica surfaces. Deactivated neutral alumina is utilized to ensure high recovery rates.

  • Flash Chromatography: Load the crude residue onto a column of deactivated neutral alumina (Brockmann Grade III). Elute isocratically with hexanes.

  • Recrystallization: Collect the fractions containing ¹³C₁₂-PBB-194. Evaporate the solvent and recrystallize the resulting solid from isooctane to achieve >99% chemical purity.

  • Isotopic Verification: Confirm the structure and isotopic enrichment (>99% ¹³C) using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS)[3].

Data Presentation: Standard Specifications

To serve as a self-validating system for analytical laboratories, the synthesized standard must meet strict physicochemical and spectrometric criteria.

Table 1: Physicochemical and Isotopic Specifications

ParameterNative PBB-194¹³C₁₂-PBB-194 (Target Standard)
Molecular Formula C₁₂H₂Br₈¹³C₁₂H₂Br₈
Molecular Weight 785.38 g/mol 797.29 g/mol
Substitution Pattern 2,2',3,3',4,4',5,5'-Octabromo2,2',3,3',4,4',5,5'-Octabromo
Isotopic Enrichment Natural Abundance≥ 99% ¹³C
Physical State White SolidWhite Solid

Table 2: HRMS Diagnostic Ion Shifts (EI, Positive Ion Mode) Note: Due to the Br₈ isotopic cluster, the nominal mass of the most abundant peak in the molecular ion cluster is tracked.

FragmentNative m/z (Nominal)¹³C₁₂ m/z (Nominal)Mass Shift (Δm)
[M]⁺ (Molecular Ion) 786798+12 Da
[M - Br]⁺ 707719+12 Da
[M - 2Br]⁺ 628640+12 Da

Analytical Integration: IDMS Workflow

Once synthesized and validated, the ¹³C₁₂-PBB-194 standard is integrated into environmental testing workflows. The standard is spiked into the raw sample prior to extraction, allowing it to undergo the exact same physical and chemical stresses as the native analyte.

IDMS N1 Environmental Matrix (Tissue/Sediment) N2 Spike with 13C12-PBB-194 (Internal Standard) N1->N2 N3 Soxhlet Extraction & Multi-layer Silica Cleanup N2->N3 N4 GC-HRMS Analysis (EI, Positive Ion Mode) N3->N4 N5 Isotope Dilution Quantification (Native/13C12 Ratio) N4->N5

Fig 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing ¹³C₁₂-PBB-194.

References

  • Synthesis, characterization and photochromic properties of D-π-A azobenzene derivatives. ResearchGate.[https://vertexaisearch.cloud.google.
  • A Strategy Towards the Multigram Synthesis of Uncommon Hexaarylbenzenes. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgSd8AGWUXMoiQ1G0IqBe88s-V_U2ezc_R1NQmfVwIY5W7GuB4RH-Z26_vQwQ74ubX6RKvDjy8LpO49XuasNAX66pnrz1ssBmC1Xgx3d1-_BfngyM5pPHKf28ln40fAAYJf4NFrvxQOMi3TJGh1iDgyljmRSkkdK1vpbISQw1PSfleaxmzS8fdGl-CpJn-YjfaPam7PPMsli6JM8YFnmyyfs-ie_1h99zXgJDysuzrgw-j6gi3]
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  • Flame Retardant Standards. AccuStandard.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7OZHtqql1daWkOJ3M2g5uzQVrbDKVlxRJfvZsyb_oPg9zC5h3L04ULyDKDz6FXGAnmTjyVbbXt6pcc1_d3pWj7lQMlh4FxUG3AlN6Vax6Ll55RNEBS5YnCp7CluKJyKDmx_MJnLmOFQ6Fo98H0WKvlNrVLs6C8xQOpWboMWfGfc-SfZjtPxMmNRpwbhLvYiGHGrJE]
  • Wellington Laboratories Catalogue. Wellington Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmlrpHCf2oIOOoYf_UefjXm8eKY5tYDz_q8sWDLUC4Crfq4RIaa1s1SFy8ix6D6jFQV1Inw3KlSEtO2kfhsJtx87AZ_jBz-viuQebh7MpnVqSiGrc1Qm8rSxhPjimYSzbvXcxnVEyhsGHZ91faiuqrtT1O8kLE6OT1GT67LJ6mUIOOIw==]
  • Mechanistic and Other Relevant Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. NCBI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH2fPkUC3yNJ304TCEu5q2Uhbm94KTc8XSUmwHD7mKFNGs8r0QxFEh45mX7Ylxv5ZIl-lFfnEdxJYNYG94ArSon_WkkrDHOAGA4khH-Cu4s_h4wpWCT5-YNrDdgqOfYDrtyvgq3UrDvg==]

Sources

Technical Notes & Optimization

Troubleshooting

resolving GC co-elution of 2,2',3,3',4,4',5,5'-octabromobiphenyl and PBDEs

Technical Support Center: Resolving GC Co-Elution of PBB 194 and PBDEs Welcome to the Advanced Applications Support Center. Analyzing high-molecular-weight brominated flame retardants (BFRs) presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving GC Co-Elution of PBB 194 and PBDEs

Welcome to the Advanced Applications Support Center. Analyzing high-molecular-weight brominated flame retardants (BFRs) presents a unique analytical paradox: the high temperatures required to elute these compounds often cause them to thermally degrade before reaching the detector. This guide addresses the specific chromatographic and mass spectrometric challenges of resolving 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB 194) from co-eluting Polybrominated Diphenyl Ethers (PBDEs).

Frequently Asked Questions (FAQs)

Q1: Why do PBB 194 and specific PBDE congeners co-elute on standard 5% phenyl columns? A1: The co-elution is a byproduct of the "ortho-effect" and the physical limitations of BFR analysis[1]. PBB 194 and Octa-BDEs both contain eight heavy bromine atoms, resulting in nearly identical boiling points and polarities. To prevent highly brominated congeners (like deca-BDE) from thermally degrading into octa- and nona-BDEs on the column, analysts are forced to use short columns (typically 15 meters) with rapid heating rates[2]. This necessary reduction in theoretical plates compresses the chromatogram, causing the structurally similar PBB 194 to co-elute with PBDEs[3].

Q2: My NCI-MS shows a massive overlapping peak for PBB 194 and Octa-BDEs. How do I deconvolute this? A2: You cannot deconvolute this using Electron Capture Negative Ionization (ECNI/NCI). NCI is highly sensitive for brominated compounds because it exclusively monitors the abundant bromide isotopes at m/z 79 and 81. However, because both PBBs and PBDEs yield these exact same ions, NCI offers zero structural specificity. To resolve this, you must either achieve baseline chromatographic separation or switch to Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)[4].

Q3: How do I choose the right GC column to balance resolution and thermal degradation? A3: You must use a specialized thin-film column. A standard 0.25 µm film retains high-MW BFRs too long, leading to debromination. A 15 m × 0.25 mm × 0.10 µm column (e.g., DB-5HT or Rtx-1614) is the industry-standard compromise. It allows the elution of PBB 194 and PBDEs under 10 minutes, minimizing residence time and thermal breakdown, while maintaining just enough resolving power when paired with an optimized temperature ramp[2].

Troubleshooting Workflows: Resolving the Critical Pair

Protocol 1: GC Column & Temperature Optimization

Causality: This protocol minimizes the residence time of labile BFRs in the heated zones while maximizing the separation efficiency of the stationary phase during the critical elution window.

  • Column Installation: Install a 15 m × 0.25 mm × 0.10 µm capillary column. Ensure the inlet cut is perfectly square; jagged edges expose active fused-silica sites that catalyze the debromination of PBDEs into artifacts that mimic PBB 194.

  • Carrier Gas Velocity: Set Helium carrier gas to a high constant flow (e.g., 1.5 to 2.0 mL/min) to sweep the analytes through the column rapidly.

  • Temperature Program Optimization:

    • Initial: 110°C (hold 1 min).

    • Ramp 1: 30°C/min to 200°C.

    • Ramp 2: 15°C/min to 320°C (hold 5 min).

    • Self-Validation Check: Inject a mid-level calibration standard containing PBB 194 and BDE-197. Calculate the peak resolution ( Rs​ ). If Rs​<1.0 , the co-elution is likely exacerbated by inlet tailing. Trim 0.5 m from the column inlet, replace the deactivated liner, and re-inject.

Protocol 2: MS Method Adjustment (EI-HRMS)

Causality: When chromatographic resolution fails due to the physical limits of short columns, mass spectral deconvolution utilizing exact masses is the only self-validating alternative.

  • Ionization Mode: Switch the mass spectrometer from NCI to EI.

  • Resolution Setting: Tune the HRMS to a resolving power of ≥10,000 to separate isobaric interferences[4].

  • SIM Window Setup:

    • For PBB 194: Monitor the [M−2Br]+ cluster (e.g., m/z 626.5).

    • For Octa-BDEs: Monitor the [M−2Br]+ cluster (e.g., m/z 642.5).

    • Self-Validation Check: By extracting these exact masses, even if PBB 194 and an Octa-BDE perfectly co-elute chromatographically, the MS will independently integrate their specific peak areas without cross-talk. If the ion ratio of the [M−2Br]+ cluster deviates by >15% from the theoretical isotopic distribution, isobaric interference is still occurring, and the HRMS resolving power must be increased.

Quantitative Data Presentation

Table 1: Comparison of GC Column Configurations for PBB/PBDE Analysis

Column DimensionsStationary PhaseResolution of PBB 194 / PBDEsThermal Degradation RiskRecommended MS Mode
30 m × 0.25 mm × 0.25 µm5% Phenyl (e.g., DB-5MS)HighVery High (Debromination)NCI or EI
15 m × 0.25 mm × 0.10 µm5% Phenyl (e.g., DB-5HT)Low (Co-elution likely)LowEI-HRMS
15 m × 0.25 mm × 0.10 µmProprietary (e.g., Rtx-1614)Moderate to HighLowEI-HRMS or NCI

Workflow Visualization

G Start Co-elution Detected: PBB 194 & PBDEs CheckMS Evaluate MS Ionization Mode Start->CheckMS NCI NCI-MS (m/z 79, 81) Cannot deconvolute masses CheckMS->NCI High Sensitivity, Low Specificity EI EI-HRMS Exact mass differentiation CheckMS->EI High Specificity ChromOpt Chromatographic Resolution Required NCI->ChromOpt Success2 Mass Spectral Deconvolution EI->Success2 Extract [M-2Br]+ ions Column Use 15m x 0.10µm Column (e.g., DB-5HT / Rtx-1614) ChromOpt->Column Temp Optimize Ramp Rate >20°C/min to limit degradation Column->Temp Success1 Baseline Separation Achieved Temp->Success1

Decision tree for resolving PBB 194 and PBDE co-elution via chromatographic or MS optimization.

References

  • Photolytic Transformation Products of Decabromodiphenyl Ethane (DBDPE). Environmental Science & Technology - ACS Publications. URL: [Link]

  • Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B. Agilent. URL: [Link]

  • PBB levels in fish from the Baltic and North seas and in selected food products from Poland. ResearchGate. URL: [Link]

Sources

Optimization

overcoming matrix effects in 2,2',3,3',4,4',5,5'-octabromobiphenyl quantification

Answering the user's request. A Guide to Identifying and Overcoming Matrix Effects in the Analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl Welcome to the technical support resource for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

A Guide to Identifying and Overcoming Matrix Effects in the Analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-209). As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification of PBB-209 can be challenging, primarily due to its persistent, lipophilic nature and the complexity of the matrices in which it is often found.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore the causes of matrix effects and provide robust, field-proven strategies to mitigate them, ensuring the integrity and reliability of your data.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are matrix effects and why are they a significant problem for PBB-209 analysis?

Answer:

Matrix effects are the alteration of an analyte's response (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2][3] For a semi-volatile and thermally stable compound like PBB-209, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), these effects are particularly problematic.[4]

Causality:

  • In the GC System: Co-extracted matrix components (e.g., lipids, pigments, humic acids) can accumulate in the GC inlet liner and on the column. This creates "active sites" that can adsorb PBB-209 or cause its thermal degradation, leading to signal loss and poor peak shape.[3] Conversely, some matrix components can have a "masking" effect on these active sites, paradoxically enhancing the signal for the analyte compared to a clean solvent standard. This is known as the "matrix-induced enhancement effect."[3]

  • In the MS Ion Source: During ionization (typically Electron Ionization - EI), co-eluting matrix components can compete with PBB-209 for ionization energy or space within the ion source. This can lead to ion suppression (a decrease in signal) or, less commonly, enhancement, resulting in inaccurate quantification.[5]

Because PBB-209 is often analyzed in complex samples like biological tissues (serum, adipose), soil, sediment, and food, the potential for significant matrix interference is high.[6][7][8] Failure to address these effects leads to poor accuracy, low precision, and unreliable quantification.[9][10]

FAQ 2: My PBB-209 signal is inconsistent and recovery is low. How do I diagnose the problem?

Answer:

Inconsistent signal and low recovery are classic symptoms of unmitigated matrix effects or issues with the analytical method itself. A systematic diagnosis is crucial.

Diagnostic Workflow:

The following workflow helps pinpoint the source of the issue, distinguishing between sample preparation inefficiencies and instrumental matrix effects.

cluster_0 Diagnostic Workflow for Low/Inconsistent PBB-209 Recovery A Start: Low/Inconsistent Recovery Observed B Prepare & Analyze QC Samples: 1. Solvent Standard (STD) 2. Laboratory Control Sample (LCS) 3. Matrix Spike (MS) A->B C Evaluate LCS Recovery B->C D Evaluate MS Recovery B->D E Compare MS Response to STD Response B->E F LCS Recovery is Good (e.g., 80-120%)? C->F G MS Recovery is Good (e.g., 70-130%)? D->G H MS Signal ≈ STD Signal? E->H F->G Yes J Conclusion: Issue is likely with the analytical method itself. (Standard prep, instrument parameters, reagent purity, etc.) F->J No G->H Yes L Conclusion: The extraction/ cleanup procedure is inefficient for this specific matrix. G->L No I Conclusion: Issue is likely matrix-related (ion suppression/ enhancement or extraction loss). H->I No K Conclusion: Significant matrix suppression or enhancement is occurring during analysis. H->K No Specifically...

Caption: Diagnostic workflow for troubleshooting PBB-209 analysis issues.

Step-by-Step Diagnosis:

  • Prepare Quality Control (QC) Samples: With every batch of real samples, you must include:

    • A Solvent Standard : PBB-209 in a clean solvent (e.g., toluene or hexane).[11][12]

    • A Laboratory Control Sample (LCS) : A clean, interference-free matrix (e.g., certified clean sand or reagent water) spiked with a known amount of PBB-209 and taken through the entire sample preparation process.[1]

    • A Matrix Spike (MS) : A duplicate of one of your actual samples, spiked with a known amount of PBB-209 before extraction.[1]

  • Analyze and Interpret:

    • If LCS recovery is poor: The problem lies within your fundamental method (e.g., inaccurate standard preparation, degradation during extraction, incorrect instrument settings), not the matrix itself. Re-verify your standard concentrations, extraction parameters, and GC-MS conditions.

    • If LCS recovery is good, but MS recovery is poor: This strongly indicates a matrix effect. The matrix is interfering with the extraction and/or cleanup of PBB-209. You need to optimize your sample preparation.

    • If both LCS and MS recoveries are good, but real sample results are inconsistent: This could point to non-homogeneous sample material or variable matrix effects between samples.

    • Compare MS vs. Solvent Standard: A quantitative assessment of matrix effects can be made by comparing the peak area of a post-extraction spike to a solvent standard at the same concentration. A significant difference confirms signal suppression or enhancement.[13]

FAQ 3: Which sample preparation and cleanup method is best for minimizing matrix effects?

Answer:

There is no single "best" method; the optimal choice depends on the matrix. The goal of sample preparation is to efficiently extract PBB-209 while removing as many interfering compounds as possible.[14] Given PBB-209's lipophilicity, removing fats and lipids is a primary concern.[8]

Comparison of Cleanup Techniques:

TechniquePrincipleTarget MatricesProsCons
Acid Cleanup DestructiveHigh-fat tissues, oilsVery effective at removing lipids.[8][15]Can degrade certain analytes (though PBBs are generally robust). Requires handling of concentrated acids.
Gel Permeation Chromatography (GPC) Size ExclusionHigh-fat/high-molecular-weight matricesNon-destructive, good for removing large molecules like lipids and proteins.[8]Can be time-consuming and require specialized equipment.
Solid Phase Extraction (SPE) Adsorption ChromatographyWater, serum, extractsHighly versatile; sorbents like Florisil, silica, and C18 can be selected to target specific interferences.[6][7][8]Method development can be extensive; breakthrough and elution volumes must be optimized.
QuEChERS (modified) Extraction & Dispersive SPEFood, soil, biological tissuesFast, easy, and uses less solvent.[16][17][18] Highly effective for a wide range of matrices.Standard QuEChERS may need modification (e.g., different solvents/sorbents) for highly lipophilic compounds like PBB-209.

Recommended Protocol: Modified QuEChERS for Biological Tissues

This protocol is a robust starting point for matrices like fish, serum, or adipose tissue. It combines efficient extraction with a dispersive solid-phase extraction (dSPE) cleanup tailored to remove lipids and other common interferences.

Materials:

  • Homogenized sample (e.g., 2 g of tissue)

  • 15 mL polypropylene centrifuge tube

  • Acetonitrile (ACN)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • dSPE tube containing:

    • Primary Secondary Amine (PSA) sorbent (removes fatty acids, sugars)[19]

    • C18 sorbent (removes residual lipids)

    • MgSO₄ (removes water)

Procedure:

  • Sample Hydration & Spiking: Weigh 2 g of homogenized sample into a 15 mL centrifuge tube. If analyzing a dry sample, add an appropriate amount of water. Add your internal standard (see FAQ 4).

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[19] Immediately cap and shake vigorously for 1 minute to prevent clumping. This step partitions the ACN from the aqueous/lipid layer.

  • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the upper acetonitrile layer to the dSPE tube containing PSA, C18, and MgSO₄.

  • Cleanup Agitation: Cap and shake for 2 minutes.

  • Final Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

  • Final Extract: The supernatant is your final extract. Carefully transfer it to a clean vial for GC-MS analysis. It may require concentration and solvent exchange into a more GC-friendly solvent like hexane or toluene.

FAQ 4: How do I properly use internal standards to compensate for matrix effects?

Answer:

Proper use of internal standards (IS) is the most powerful tool to compensate for, but not eliminate, matrix effects.[1][20] The ideal IS is a stable isotope-labeled (SIL) analog of your analyte, such as ¹³C₁₂-PBB-209.

Why SIL Standards are Superior: A SIL internal standard has nearly identical chemical and physical properties to the native PBB-209.[21][22] This means it will:

  • Behave similarly during extraction and cleanup.

  • Experience the same degree of signal suppression or enhancement in the GC-MS system.

  • Co-elute with the native analyte.

By adding a known amount of the SIL IS to every sample before extraction, you can use the ratio of the native analyte's response to the IS's response for quantification. This response ratio remains constant even if the absolute signal for both compounds varies due to matrix effects, thus correcting the final calculated concentration.[23][24]

Protocol for Using a ¹³C₁₂-PBB-209 Internal Standard:

  • Prepare a Working IS Solution: Create a solution of ¹³C₁₂-PBB-209 in a suitable solvent at a concentration that will yield a strong, but not saturating, signal in your GC-MS.

  • Spike at the Beginning: Add a precise volume of the working IS solution to every sample, calibrator, and QC sample before any extraction or cleanup steps. This is the single most critical step.

  • Acquire Data: Set up your GC-MS method to monitor at least one specific, interference-free ion for both native PBB-209 and ¹³C₁₂-PBB-209.

  • Process Data: For each injection, calculate the Response Ratio = (Peak Area of Native PBB-209) / (Peak Area of ¹³C₁₂-PBB-209).

  • Create Calibration Curve: Plot the Response Ratio vs. the concentration of the native PBB-209 for your calibration standards.

  • Quantify Samples: Determine the Response Ratio for your unknown samples and use the calibration curve to calculate their PBB-209 concentration.

FAQ 5: Should I use matrix-matched calibration or can I rely on my SIL internal standard with a solvent-based curve?

Answer:

This is a critical question that balances accuracy with practicality. The choice depends on the severity of the matrix effects and the availability of a "blank" matrix.

Decision-Making Framework:

cluster_1 Choosing the Right Calibration Strategy A Start: Need to Quantify PBB-209 B Is a Stable Isotope-Labeled (SIL) Internal Standard available? A->B C Is a representative 'blank' matrix (free of PBB-209) available? B->C Yes F Use Matrix-Matched Calibration with a structural analog IS. High risk of error. Method validation is critical. B->F No D Use Solvent-Based Calibration with SIL Internal Standard. C->D No E Use Matrix-Matched Calibration with SIL Internal Standard. C->E Yes H This is a good approach that corrects for instrumental matrix effects. Assumes IS and analyte behave identically during sample prep. D->H G This is the most robust and accurate approach. It corrects for both extraction losses and instrumental matrix effects. E->G I Consider Standard Addition method if blank matrix is unavailable and matrix effects vary sample-to-sample. F->I

Caption: Decision tree for selecting a PBB-209 calibration strategy.

Explanation:

  • Solvent-Based Calibration with SIL IS: This is often sufficient and highly practical. The SIL IS effectively corrects for most variability.[21] This is the recommended approach when a blank matrix is difficult or impossible to obtain.

  • Matrix-Matched Calibration with SIL IS: This is the "gold standard" for accuracy.[25][26] Here, you prepare your calibration standards by spiking known amounts of PBB-209 into a blank matrix extract that has gone through the entire sample preparation process. This ensures that the calibrators and the unknown samples experience the exact same matrix environment during GC-MS analysis, providing the most accurate correction for instrumental matrix effects.[27][28] This approach is highly recommended during method validation and for matrices with very strong and variable matrix effects.[9][29]

  • When to Use Standard Addition: If you do not have a blank matrix and you suspect the matrix effect varies significantly from one sample to another, the method of standard additions is a powerful but labor-intensive alternative.[1][29] It involves splitting each unknown sample into several aliquots and spiking them with increasing, known amounts of the analyte to create a calibration curve within each sample's unique matrix.

Typical GC-MS Parameters for PBB Analysis

The following table provides a starting point for instrument conditions. These should be optimized for your specific instrument and application.

ParameterTypical SettingRationale
GC Column DB-5ms, 15-30 m x 0.25 mm ID, 0.1-0.25 µm filmA low-polarity, thin-film column provides good resolution and minimizes bleed at high temperatures. Shorter columns can reduce run time and degradation.[11][30]
Carrier Gas Helium, constant flow ~1.2 mL/minProvides good chromatographic efficiency.
Inlet Mode SplitlessMaximizes sensitivity for trace-level analysis.[30]
Inlet Temp 280-325 °CHigh enough to ensure volatilization of PBB-209 without causing excessive degradation.[23][30]
Oven Program Start ~100°C, ramp at 15-25°C/min to ~340°C, holdA fast ramp minimizes time at high temperatures, reducing potential for debromination.[11][23]
MS Mode Selected Ion Monitoring (SIM) or MRM (Tandem MS)SIM/MRM provides superior sensitivity and selectivity compared to full scan mode by monitoring only specific ions for the target analyte.[6][30][31]
Ion Source Temp 230-250 °CStandard temperature for robust ionization.
References
  • Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. (2016). Agilent Technologies.
  • Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Shimadzu.
  • Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry.
  • Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. eScholarship, University of California.
  • Determination of Brominated Flame Retardants by Gas Chrom
  • Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry.
  • Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. US EPA.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Technology Comparisons for Polychlorin
  • A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods.
  • Exposure Data - Polybrominated Biphenyls and Polybromin
  • Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37Cl-labelled analogues. Analytical Methods (RSC Publishing).
  • Effect of sample clean-up on matrix effect during GC–MS/MS analysis...
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • Matrix-Matched Pesticide Standard Curve Prepar
  • A Comparative Guide to GC-MS Method Validation for the Quantific
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • A Look at Matrix Effects.
  • Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science.
  • Compensate for or Minimize Matrix Effects?
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices.
  • A short review on method validation. Journal of Pharmaceutical and BioSciences.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Analytical Method Validation: A Comprehensive Review of Current Practices and Applications.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • Matrix-induced response enhancement in pesticide residue analysis by gas chromatography.
  • Valid
  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics.
  • Journal of Chromatography & Separation Techniques Open Access. Longdom Publishing.

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Reference Data & Comparative Studies

Validation

method validation for trace level 2,2',3,3',4,4',5,5'-octabromobiphenyl detection

A Comprehensive Guide to Method Validation for Trace-Level 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-194) Detection Executive Summary 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194, CAS 67889-00-3) is a highly brominate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Method Validation for Trace-Level 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-194) Detection

Executive Summary

2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194, CAS 67889-00-3) is a highly brominated flame retardant and a recognized persistent organic pollutant (POP)[1]. With a molecular weight of 785.4 g/mol and a high octanol-water partition coefficient (LogP ~9.1), it strongly bioaccumulates in lipid-rich tissues and binds tenaciously to soils and sediments[2]. Detecting this analyte at trace levels requires rigorous method validation to overcome severe matrix interferences and the molecule's inherent thermal lability. This guide compares the industry-standard analytical methodologies and provides a self-validating protocol for ultra-trace quantification.

Comparative Analysis: GC-HRMS vs. Py-GC/MS

When validating a detection method for PBB-194, scientists typically choose between two primary analytical pathways depending on the matrix: Isotope-Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (GC-HRMS), patterned after 1[1], and Pyrolysis-GC/MS (Py-GC/MS), standardized under 3 for electrotechnical polymers[3].

Table 1: Quantitative Performance Comparison of PBB-194 Detection Methods

ParameterIsotope-Dilution GC-HRMS (EPA 1614A)Py-GC/MS (IEC 62321-12)
Primary Matrix Environmental (Water, Soil, Tissue)Industrial Polymers (Plastics)
Target Sensitivity (LOD) 0.5 – 2.0 pg/g (Ultra-trace)10 – 25 mg/kg (Trace)
Mass Resolution (R) > 10,000 (Magnetic Sector)Unit Mass (Quadrupole)
Sample Amount Needed 10 g (Solid) or 1 L (Aqueous)1 – 2 mg (Solid Polymer)
Quantitation Method 13C12​ -labeled Internal StandardsExternal Calibration / Matrix-matched
Analysis Time per Sample 24 – 48 hours (including prep)30 – 45 minutes

The Causality of Experimental Design (E-E-A-T Principles)

To build a self-validating analytical system, every step in the workflow must be mechanistically justified:

  • The Necessity of Isotope Dilution: PBB-194 is highly hydrophobic. During multi-step extractions, physical losses are inevitable. By spiking the sample with a 13C12​ -labeled PBB-194 internal standard before extraction, any physical loss of the native analyte is mirrored by the labeled surrogate[1]. The final quantification relies on the ratio of native to labeled signals, mathematically nullifying extraction inefficiencies and matrix suppression.

  • Short Column Chromatography: Octabromobiphenyls are notoriously thermally labile. Prolonged exposure to temperatures exceeding 300°C in standard 30-meter GC columns induces thermal debromination, artificially inflating heptabromobiphenyl counts while destroying the PBB-194 peak[4]. A short 15-meter thin-film column coupled with a rapid temperature ramp minimizes residence time, preserving the intact molecule.

  • High-Resolution Mass Spectrometry (HRMS): Environmental matrices are laden with lipids and isobaric interferences like polybrominated diphenyl ethers (PBDEs). Operating a magnetic sector HRMS at a resolving power of ≥10,000 ensures that the exact mass of the PBB-194 quantitative ion (e.g., the [M]+ cluster at m/z 785.35) is cleanly isolated from background noise and lock-mass suppression artifacts[1][2].

Step-by-Step Experimental Protocol: Isotope-Dilution GC-HRMS

This protocol represents a self-validating workflow for environmental matrices (soil/tissue) based on EPA Method 1614A standards.

Step 1: Sample Preparation & Isotope Spiking

  • Homogenize 10 g of the solid sample (or 10 g of lipid-extracted tissue).

  • Spike the matrix with exactly 1,000 pg of 13C12​ -PBB-194 internal standard. This establishes the baseline for the isotope dilution recovery calculation[1].

Step 2: Ultrasonic-Assisted or Soxhlet Extraction

  • Extract the spiked sample using a 1:1 mixture of Toluene and Dichloromethane (DCM) via Soxhlet apparatus for 16–24 hours to ensure complete desorption of PBB-194 from the matrix pores.

Step 3: Anthropogenic Isolation & Cleanup

  • Silica Gel Column: Pass the crude extract through a multi-layer acid/base silica column. The sulfuric acid layers oxidize and destroy bulk lipids and biopolymers, which would otherwise foul the GC inlet.

  • Gel Permeation Chromatography (GPC): For highly complex matrices, follow up with GPC to separate the PBB fraction from remaining high-molecular-weight interferences based on size exclusion[1].

Step 4: Instrumental Analysis (GC-HRMS)

  • Injection: Inject 1 µL of the purified extract in splitless mode at 280°C.

  • Separation: Use a 15 m × 0.25 mm × 0.1 µm DB-5HT capillary column. Program the oven: 130°C (hold 3 min), ramp at 25°C/min to 180°C, then 10°C/min to 300°C (hold 25 min)[5].

  • Detection: Operate the HRMS in Selected Ion Monitoring (SIM) mode at a resolution >10,000. Monitor the primary exact mass for PBB-194 at m/z 785.35[2][6].

Step 5: Method Validation & Quality Control

  • Limit of Detection (LOD): Define LOD as the concentration yielding a Signal-to-Noise (S/N) ratio ≥3 . For trace PBB-194, this should be validated at ≤1.0 pg/g.

  • Limit of Quantification (LOQ): Define LOQ at S/N ≥10 .

  • Recovery Verification: Prior to injection, add a recovery standard (e.g., 13C12​ -PBB-209). The absolute recovery of the 13C12​ -PBB-194 internal standard must fall between 25% and 150% to validate the run's integrity[1].

Workflow Visualization

PBB194_Workflow Start Sample Matrix (Soil, Tissue, Polymer) Spike Isotope Dilution Spike 13C12-PBB-194 Start->Spike Internal Standard Extraction Extraction (Soxhlet / UAE) Spike->Extraction Solvent Addition Cleanup Multi-layer Silica & GPC Cleanup Extraction->Cleanup Crude Extract GC HRGC Separation (15m Short Column) Cleanup->GC Purified Extract HRMS HRMS Detection (Resolution > 10,000) GC->HRMS Elution (m/z 785.35) Validation Method Validation (LOD, LOQ, Recovery) HRMS->Validation Data Processing

Fig 1: Self-validating workflow for trace-level PBB-194 detection using isotope-dilution GC-HRMS.

References

  • US Environmental Protection Agency (EPA).Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.
  • International Electrotechnical Commission (IEC).
  • National Institutes of Health (NIH) / PubChem.
  • ECHEMI.Octabromobiphenyl Properties and Toxicity Excerpts.

Sources

Comparative

inter-laboratory comparison of octabromobiphenyl analytical methods

An Inter-Laboratory Guide to the Analytical Quantification of Octabromobiphenyl: Methods, Validation, and Comparative Performance This guide provides a comprehensive framework for researchers, analytical chemists, and la...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Analytical Quantification of Octabromobiphenyl: Methods, Validation, and Comparative Performance

This guide provides a comprehensive framework for researchers, analytical chemists, and laboratory managers involved in the monitoring of persistent organic pollutants (POPs). We will explore the critical aspects of designing and participating in an inter-laboratory comparison (ILC) for the analysis of octabromobiphenyl (OctaBDE), a significant environmental contaminant from the polybrominated biphenyl (PBB) family. Our focus will be on the practical comparison of prevalent analytical methodologies, grounded in established protocols and field-proven insights, to foster accuracy and comparability in environmental testing.

The Imperative for Inter-Laboratory Comparison of OctaBDE

Octabromobiphenyl, once widely used as a flame retardant, persists in the environment and bioaccumulates in living organisms.[1] Due to its toxicity and persistence, accurate and reproducible measurement across different laboratories is paramount for reliable environmental risk assessment, regulatory compliance, and the validation of remediation efforts. An ILC, or proficiency test (PT), serves as an essential tool for external quality control.[2][3] It allows a laboratory to assess its analytical performance against its peers, validate its measurement uncertainty claims, and identify potential systematic biases in its methods.[4][5]

The core principle of an ILC is the analysis of identical, homogeneous samples by multiple laboratories to evaluate performance.[6] This guide will simulate the design and execution of such a study, comparing common analytical workflows to provide a clear, data-driven rationale for method selection and optimization.

Designing a Proficiency Test for OctaBDE Analysis

A robust proficiency test begins with a well-defined structure and a suitable test material. The design must ensure that the comparison is both fair and analytically challenging.

Test Material Selection and Preparation

For this ILC, a Certified Reference Material (CRM) is the ideal test sample. A CRM provides a known, certified concentration of the analyte in a relevant matrix, offering a true benchmark for accuracy.[7] For PBBs, several options exist, such as NIST SRM 1958 (Organic Contaminants in Fortified Human Serum) or JRC ERM-EC591 (Decabromobiphenyl in polymer).[8][9]

In our hypothetical study, we will use a sediment CRM certified for a range of PBBs, including at least one octabromobiphenyl congener. The sediment matrix presents realistic challenges, including complex co-extractives that necessitate efficient sample cleanup.[2]

The proficiency testing provider is responsible for ensuring the homogeneity and stability of the test items distributed to participating laboratories.[8]

Statistical Evaluation of Laboratory Performance

The performance of each participating laboratory will be evaluated using z-scores , as recommended by ISO 13528.[10][11] The z-score provides a standardized measure of a laboratory's deviation from the assigned value.

The formula for the z-score is: z = (x - X) / σ Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (either the certified value of the CRM or the consensus value from all participants).

  • σ is the standard deviation for proficiency assessment, often predetermined based on previous rounds or expert judgment.

Interpretation of z-scores is standardized: [10][11]

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (Warning Signal).

  • |z| ≥ 3.0: Unsatisfactory performance (Action Signal).

The following diagram illustrates the logical workflow for designing and evaluating the proficiency test.

PT_Design_Workflow cluster_setup Phase 1: Setup & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation Select_CRM Select Sediment CRM (Certified for OctaBDE) Verify_H Verify Homogeneity & Stability of CRM Select_CRM->Verify_H Distribute Distribute Blind Samples to Participating Labs Verify_H->Distribute Lab_Analysis Labs Analyze Samples (Using Assigned Method A or B) Distribute->Lab_Analysis Report_Results Labs Report Results & Methodology Details Lab_Analysis->Report_Results Collect_Data Collect All Participant Data Report_Results->Collect_Data Assign_Value Determine Assigned Value (X) (from CRM Certificate) Collect_Data->Assign_Value Calc_z Calculate z-scores for Each Laboratory Assign_Value->Calc_z Eval_Perf Evaluate Performance (Satisfactory, Questionable, Unsatisfactory) Calc_z->Eval_Perf Final_Report Issue Final Report with Anonymized Results Eval_Perf->Final_Report

Caption: Workflow for designing and evaluating an OctaBDE proficiency test.

Comparative Analytical Methodologies

This ILC will compare two common, yet distinct, analytical workflows for OctaBDE: a traditional approach based on Soxhlet extraction and a modern approach using Pressurized Liquid Extraction (PLE), both followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Extraction: The Critical First Step

The goal of extraction is to quantitatively transfer the target analytes from the solid sample matrix into a liquid solvent, leaving behind interfering substances. The choice of extraction technique is a trade-off between time, solvent consumption, automation, and efficiency.[12]

Soxhlet extraction is a well-established, robust technique that has been used for decades for POPs analysis.[13] It relies on the continuous rinsing of the sample with a freshly distilled solvent over a long period.

Causality: The exhaustive nature of the continuous solvent cycling is intended to achieve near-complete extraction of the analytes. However, this comes at the cost of long extraction times (16-24 hours) and high solvent volumes (300-500 mL per sample), and the prolonged exposure to the solvent's boiling point can potentially degrade thermally labile compounds.[12][14]

Experimental Protocol: Soxhlet Extraction

  • Sample Preparation: Homogenize the sediment CRM. Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Spiking: Spike the sample with a surrogate standard (e.g., ¹³C-labeled PBB congener) to monitor the efficiency of the entire analytical process.

  • Loading: Place the sample mixture into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.

  • Extraction: Add 300-400 mL of a toluene/hexane mixture to the round-bottom flask. Heat the solvent to a gentle boil and allow the extraction to proceed for 16-24 hours.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency.[12] This allows for significantly faster extractions with less solvent.

Causality: The high pressure keeps the solvent in a liquid state well above its atmospheric boiling point. This high temperature increases the solubility and diffusion rate of the analytes, while the pressure forces the solvent into the pores of the sample matrix, leading to rapid and efficient extraction.[15]

Experimental Protocol: Pressurized Liquid Extraction

  • Sample Preparation: As per the Soxhlet method, homogenize the CRM and mix with a drying agent like diatomaceous earth.

  • Spiking: Spike the sample with the same surrogate standard used in Method A.

  • Cell Loading: Load the sample into a stainless steel extraction cell. Place cellulose filters at the top and bottom of the sample.

  • Extraction: Place the cell into the PLE system. Extract using the following parameters:

    • Solvent: Toluene/Hexane

    • Temperature: 120 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes (2 cycles)

  • Collection: The extract is automatically collected into a vial. The system purges the cell with nitrogen to recover the remaining solvent.

The choice between Soxhlet and PLE involves clear trade-offs in efficiency and resource consumption. The following table, based on data for similar POPs, summarizes the expected performance differences.[12][15]

ParameterSoxhlet ExtractionPressurized Liquid Extraction (PLE)Rationale & Causality
Extraction Time 16–24 hours15–30 minutesPLE uses high temperature and pressure to accelerate analyte diffusion and solubility.[12]
Solvent Volume 300–500 mL20–50 mLPLE uses a small, fixed volume of solvent for a rapid static extraction cycle.[12]
Automation Manual / Semi-automatedFully automatedPLE systems are designed for unattended operation of multiple samples.
Expected Recovery High (Baseline)Comparable to or higher than SoxhletThe aggressive conditions of PLE ensure efficient extraction, though optimization is key.[16]
Extract Cleanliness VariableOften cleanerThe reduced solvent volume and time can minimize the co-extraction of matrix interferences.[16][17]
Extract Cleanup and Instrumental Analysis

Regardless of the extraction method, a cleanup step is essential to remove co-extracted matrix components (e.g., lipids, sulfur) that can interfere with GC-MS analysis.[16]

Experimental Protocol: Extract Cleanup

  • Sulfur Removal (if necessary): For sediment samples, shake the extract with activated copper powder to remove elemental sulfur.

  • Column Chromatography: Pack a chromatography column with multiple layers of silica gel (e.g., neutral, acidic, and basic) and top with anhydrous sodium sulfate.

  • Fractionation: Apply the concentrated extract to the top of the column. Elute with a non-polar solvent like hexane, followed by a slightly more polar solvent mixture (e.g., hexane/dichloromethane). Collect the fraction containing the PBBs.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen. Add an internal standard (e.g., a different ¹³C-labeled PBB congener) for quantification.

Analytical_Workflow cluster_extraction Extraction Soxhlet Method A: Soxhlet Cleanup Multi-layer Silica Column Cleanup Soxhlet->Cleanup PLE Method B: PLE PLE->Cleanup Sample Sediment CRM Sample (Spiked with Surrogate) Sample->Soxhlet Sample->PLE Concentration Final Concentration & Internal Std. Addition Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Quantification vs. Calibration Curve GCMS->Data

Sources

Validation

A Senior Application Scientist's Guide: GC-ECD vs. GC-MS for PBB 194 Environmental Analysis

In the field of environmental analysis, the accurate and sensitive detection of persistent organic pollutants (POPs) is paramount. Among these, Polybrominated Biphenyl 194 (PBB 194), a specific congener of the polybromin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the field of environmental analysis, the accurate and sensitive detection of persistent organic pollutants (POPs) is paramount. Among these, Polybrominated Biphenyl 194 (PBB 194), a specific congener of the polybrominated biphenyl (PBB) family, presents a significant analytical challenge due to its environmental persistence and potential toxicity. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the environmental analysis of PBB 194. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate methodology for their analytical needs.

The Analyte in Focus: Polybrominated Biphenyl 194 (PBB 194)

PBBs are a class of man-made brominated hydrocarbons, formerly used as flame retardants in plastics, textiles, and electronic equipment.[1] Like their chlorinated counterparts, polychlorinated biphenyls (PCBs), PBBs are environmentally persistent, bioaccumulative, and have been linked to adverse health effects. PBB 194 is one of the 209 possible PBB congeners. The analysis of specific congeners is crucial as their toxicity can vary significantly.

Principles of Detection: A Tale of Two Detectors

The choice between GC-ECD and GC-MS for PBB 194 analysis hinges on the fundamental differences in their detection principles.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is a highly sensitive detector that is particularly responsive to electronegative compounds, such as those containing halogens (e.g., bromine in PBBs).[2][3] It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas and generate a steady baseline current. When an electronegative analyte like PBB 194 passes through the detector, it captures some of these electrons, causing a decrease in the current that is proportional to the analyte's concentration.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, a mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[4] After chromatographic separation in the GC, the eluting compounds enter the MS ion source, where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by a mass analyzer (e.g., quadrupole or ion trap) and detected. This process provides not only quantitative information but also qualitative data in the form of a mass spectrum, which is a unique chemical fingerprint of the molecule.[4]

Head-to-Head Comparison: Sensitivity, Selectivity, and Confirmation

The decision to employ GC-ECD or GC-MS for PBB 194 analysis involves a trade-off between sensitivity, selectivity, and the need for unambiguous identification.

FeatureGC-ECDGC-MS (Single Quadrupole - SIM)GC-MS/MS (Triple Quadrupole - MRM)
Principle Electron capture by electronegative compoundsDetection of specific ion massesDetection of specific precursor-to-product ion transitions
Sensitivity Very high for halogenated compounds (low pg to fg on-column)[5]High (low pg on-column)Extremely high (fg to ag on-column)[6]
Selectivity Moderate; susceptible to co-eluting electronegative compoundsHigh; based on specific m/z ratiosVery high; filters out both chromatographic and spectral interferences[7]
Confirmation Based on retention time only; requires confirmation on a second, dissimilar columnProvides mass spectral information for confirmationProvides highly specific precursor-product ion transitions for definitive confirmation[7]
Susceptibility to Matrix Interference High; can lead to false positives and overestimation in complex matrices[1]Moderate; can be affected by co-eluting isobaric interferencesLow; MRM mode significantly reduces matrix effects[7]
Cost Lower initial and operational costModerate initial and operational costHigher initial and operational cost
Typical Detection Limits 0.1 - 1.0 ng/g in soil/sediment[8]< 15 µg/L (instrumental)[9]0.7 - 6.5 pg/mL (in serum)[10]

Sensitivity: Historically, GC-ECD has been the go-to technique for ultra-trace analysis of halogenated compounds due to its exceptional sensitivity, often reaching picogram or even femtogram levels on-column.[5] However, modern GC-MS instrumentation, particularly triple quadrupole systems (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, can achieve comparable or even superior sensitivity.[6][11] For instance, a GC-MS/MS method for PBBs in human serum reported limits of detection in the low pg/mL range (0.7–6.5 pg/mL).[10]

Selectivity and Confirmation: This is where GC-MS holds a distinct advantage. The ECD's response is based solely on the electron-capturing ability of a compound, meaning any co-eluting electronegative species can generate a signal, potentially leading to a false positive or an overestimation of the PBB 194 concentration.[1] While using a second GC column with a different stationary phase for confirmation can mitigate this, it does not provide the same level of confidence as mass spectrometric detection.

GC-MS, by monitoring for specific ions characteristic of PBB 194 (Selected Ion Monitoring, SIM), offers a much higher degree of selectivity.[9] GC-MS/MS takes this a step further. In MRM mode, a specific precursor ion of PBB 194 is selected, fragmented, and then a specific product ion is monitored.[7] This highly specific transition is unique to the target analyte, virtually eliminating matrix interferences and providing unequivocal identification.[7][12]

Experimental Workflow: From Soil to Signal

A robust analytical method for PBB 194 in environmental samples requires meticulous sample preparation to isolate the analyte from the complex matrix. The following is a generalized workflow applicable to both GC-ECD and GC-MS analysis of soil or sediment samples.

Sources

Comparative

Comparative Structural and Analytical Guide: 2,2',3,3',4,4',5,5'-Octabromobiphenyl vs. PCB-194

Executive Summary The accurate quantification and toxicological assessment of halogenated persistent organic pollutants (POPs) require a deep understanding of their molecular architecture. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and toxicological assessment of halogenated persistent organic pollutants (POPs) require a deep understanding of their molecular architecture. This guide provides an objective, in-depth comparison between two structurally analogous congeners: 2,2',3,3',4,4',5,5'-octabromobiphenyl (PBB-194) and 2,2',3,3',4,4',5,5'-octachlorobiphenyl (PCB-194) . While both share an identical octahalogenated substitution pattern, the replacement of chlorine with bromine fundamentally alters their physicochemical properties, thermal stability, and receptor binding affinities. Consequently, analytical workflows must be strictly optimized to account for these structural divergences.

Structural Divergence & Physicochemical Properties

The primary driver of divergence between PBB-194 and PCB-194 is the atomic radius of the halogen substituents. Bromine possesses a significantly larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). This seemingly small atomic difference cascades into major macroscopic property changes[1].

  • Steric Hindrance and Conformation: Both congeners feature di-ortho substitution at the 2 and 2' positions. These bulky ortho-halogens create severe steric clashes that force the two phenyl rings out of a coplanar alignment. Because bromine is larger, PBB-194 exhibits a highly restricted rotational barrier, locking the molecule into an orthogonal conformation with a dihedral angle approaching 90 degrees[1].

  • Bond Dissociation Energy: The C–Br bond is longer and weaker than the C–Cl bond. This reduced bond dissociation energy makes PBB-194 highly susceptible to photolytic degradation and, critically, thermal debromination during high-temperature gas chromatography[2].

  • Lipophilicity: PBB-194 is exceptionally lipophilic, exhibiting a higher propensity for bioaccumulation in lipid-rich tissues than its chlorinated counterpart[1].

Table 1: Quantitative Physicochemical Comparison
Property2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-194)2,2',3,3',4,4',5,5'-Octachlorobiphenyl (PCB-194)
CAS Number 67889-00-3[3]35694-08-7[4]
Molecular Formula C₁₂H₂Br₈[5]C₁₂H₂Cl₈[6]
Molecular Weight 785.38 g/mol [5]429.77 g/mol [4]
LogP (Lipophilicity) ~9.45[7]8.6[4]
Structural Class Polybrominated Biphenyl (PBB)Polychlorinated Biphenyl (PCB)

Toxicological Implications: Receptor Binding Logic

The toxicological pathways of halogenated biphenyls are heavily dictated by their ability to bind to the Aryl hydrocarbon receptor (AhR). High-affinity AhR binding (dioxin-like toxicity) strictly requires a flat, coplanar molecular conformation[8].

Because both PBB-194 and PCB-194 possess di-ortho substitutions, the resulting steric hindrance prevents them from achieving coplanarity. Consequently, both congeners are classified as "non-dioxin-like" (NDL)[8]. Their toxicological profiles shift away from classical AhR activation and instead primarily involve neurodevelopmental impacts and endocrine disruption[1].

G A Di-Ortho Substitution (2,2' positions) B Steric Hindrance (Br > Cl radius) A->B C Increased Dihedral Angle (Non-Planar) B->C D Loss of Coplanarity C->D E Non-Dioxin-Like (NDL) Reduced AhR Affinity D->E

Logic flow: How ortho-halogenation drives non-planar conformation and prevents AhR activation.

Analytical Methodologies: Overcoming Halogen-Driven Challenges

Analyzing these high-molecular-weight congeners requires distinct GC-MS/MS strategies. A standard analytical method optimized for PCBs will often fail when applied to PBBs due to thermal degradation[2].

  • Injection Dynamics: Standard splitless injection at 250°C is highly effective for PCB-194. However, subjecting PBB-194 to prolonged residence times in a hot inlet induces thermal debromination (cleavage of the weak C–Br bonds). Causality: To preserve analyte integrity, PBB analysis requires Pulsed Splitless or Cold On-Column injection to rapidly transfer the intact molecule onto the column without thermal shock.

  • Chromatographic Separation: PCB-194 (MW 429.77 Da) can be easily resolved on standard 30m, 0.25 µm film columns[9]. Conversely, PBB-194 (MW 785.38 Da) has extremely low volatility. Causality: To prevent excessive retention times and thermal breakdown, a short column (e.g., 15m) with a ultra-thin stationary phase (0.1 µm) must be used. Reducing the phase thickness decreases analyte retention, allowing the heavy PBB-194 to elute at lower, safer oven temperatures.

Self-Validating Experimental Protocol: Serum Extraction & GC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with Focused Microwave-Assisted Extraction (FME). This creates a self-validating system where internal standard recovery continuously monitors and corrects for matrix suppression[10].

G S1 Sample Matrix (Serum/Tissue) S2 Spike 13C-Labeled Internal Standards S1->S2 S3 Focused Microwave Extraction (FME) S2->S3 S4 Florisil Solid-Phase Lipid Cleanup S3->S4 S5 GC-MS/MS Analysis (EI, MRM Mode) S4->S5

Self-validating sample preparation and GC-MS/MS workflow for halogenated biphenyls.

Step-by-Step Methodology

Step 1: Isotope Equilibration (Self-Validation Mechanism) Spike 1.0 mL of the biological sample with 50 µL of a ¹³C₁₂-labeled PCB-194 and ¹³C₁₂-labeled PBB-194 standard solution[10].

  • Causality: Adding the heavy isotopes before any sample manipulation ensures that any subsequent physical loss of the native analyte is mirrored exactly by the internal standard. Final quantification relies entirely on the native-to-labeled response ratio, rendering the protocol self-correcting against matrix effects.

Step 2: Focused Microwave-Assisted Extraction (FME) Subject the spiked sample to FME using a 4:1 hexane/dichloromethane solvent mixture[11].

  • Causality: Traditional liquid-liquid extraction (LLE) struggles to fully penetrate dense protein-lipid complexes in serum. FME utilizes targeted microwave radiation to rapidly heat the localized solvent, physically disrupting these complexes and yielding optimal recovery of highly lipophilic octahalogenated compounds[11].

Step 3: Florisil Solid-Phase Cleanup Pass the raw extract through a pre-conditioned Florisil solid-phase extraction (SPE) cartridge, eluting with pure hexane[12].

  • Causality: Florisil specifically binds polar lipids, cholesterol, and biogenic interferences. This allows the non-polar PBB-194 and PCB-194 to pass through unretained, preventing mass spectrometer source fouling and baseline drift[12].

Step 4: GC-MS/MS MRM Acquisition Inject 1 µL of the cleaned extract via cold on-column injection into a triple quadrupole mass spectrometer operating in Electron Ionization (EI) mode[9].

  • Causality: Using Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions (e.g., [M]⁺ to[M-2Cl]⁺ for PCB-194). This double mass-filtering eliminates background noise from co-extracted matrix components, achieving high selectivity and picogram-level sensitivity[10],[9].

Sources

Validation

Precision and Accuracy in PBB-194 Quantification: A Comparative Guide for Environmental Analysis

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of heavily brominated flame retardants. Polybrominated biphenyls (PBBs), specifically the octabr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of heavily brominated flame retardants. Polybrominated biphenyls (PBBs), specifically the octabrominated congener PBB-194 (2,2',3,3',4,4',5,5'-octabromobiphenyl), present a formidable analytical challenge. Due to their high molecular weight, extreme lipophilicity, and susceptibility to thermal degradation, traditional analytical approaches often yield unacceptable variance and false negatives.

This guide objectively compares legacy methodologies against the current gold-standard analytical product—Isotope-Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS) —and provides the causal reasoning and validated protocols necessary to establish a self-validating quantification system in your laboratory.

The Mechanistic Challenges of PBB-194 Analysis

To understand why specific analytical products outperform others, we must first examine the physical chemistry of PBB-194 and its interaction with environmental matrices:

  • Thermal and Photolytic Debromination: Highly brominated congeners like PBB-194 are thermally labile. Extended residence times in a heated GC oven or exposure to UV light during sample handling causes the molecule to cleave bromine atoms, degrading into hepta- or hexabromobiphenyls[1]. This artificially lowers the PBB-194 quantification while inflating the concentration of lighter congeners.

  • Severe Matrix Suppression: Environmental samples (e.g., biosolids, sediments, and biological tissues) contain high concentrations of humic acids and aliphatic lipids. If not aggressively removed, these macromolecules precipitate in the GC inlet liner, causing active site adsorption, peak tailing, and severe ion suppression in the mass spectrometer source[2].

  • Isobaric Co-elution: PBBs frequently co-occur with Polybrominated Diphenyl Ethers (PBDEs). In low-resolution systems, the isotopic clusters of these two flame retardant classes overlap, making accurate integration nearly impossible without high-resolution mass separation.

Methodological Comparison: Legacy vs. Advanced Workflows

The Alternative: Legacy GC-ECD and LRGC-MS

Historically, environmental analysis of PBBs relied heavily on Gas Chromatography coupled with Electron Capture Detection (GC-ECD) or Low-Resolution Mass Spectrometry (LRGC-MS)[2]. While ECD is highly sensitive to halogens, it lacks congener specificity, meaning any co-eluting halogenated compound will produce a false positive. LRGC-MS improves specificity but suffers from poor signal-to-noise ratios at ultra-trace (pg/g) levels and cannot resolve the exact mass differences between PBB-194 and co-eluting matrix interferences.

The Gold Standard: Isotope-Dilution HRGC-HRMS

The superior product workflow adapts the rigorous principles of EPA Method 1614A (originally designed for PBDEs) for PBB quantification[3]. By utilizing a 13C12​ -labeled PBB-194 internal standard[4][5], this method becomes a self-validating system . Because the mass-labeled analog is spiked directly into the raw matrix before any sample preparation, any physical losses during extraction or cleanup are mathematically normalized by the isotope ratio. Furthermore, HRMS operated at a resolving power of >10,000 isolates the exact mass of the analyte, entirely eliminating isobaric background noise.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high-fidelity extraction and quantification of PBB-194 from complex environmental matrices.

Step 1: Matrix Preparation & Isotope Spiking Weigh 10 g of homogenized sediment or 2 g of lyophilized biological tissue into an extraction cell. Immediately spike the sample with 2.0 ng of 13C12​ -PBB-194 internal standard. Causality: Early introduction of the mass-labeled analog ensures that all subsequent extraction inefficiencies are proportionally reflected in the internal standard, creating an absolute mathematical correction for recovery.

Step 2: Pressurized Liquid Extraction (PLE) Extract the matrix using a Hexane:Dichloromethane (1:1 v/v) solvent mixture at 100°C and 1500 psi for 3 dynamic cycles. Causality: High temperature and pressure overcome the strong sorption of high-molecular-weight PBBs to carbonaceous particles in soils and sediments, ensuring complete desorption.

Step 3: Destructive Acid-Silica Cleanup Pass the raw extract through a multi-layer chromatographic column containing sulfuric acid-impregnated silica gel. Causality: PBB-194 is highly resistant to strong acids. The sulfuric acid aggressively oxidizes and destroys co-extracted aliphatic lipids and biogenic materials[2]. This step is critical to prevent GC liner fouling and maintain long-term instrument calibration stability.

Step 4: HRGC-HRMS Instrumental Analysis Inject 1 µL of the concentrated extract into a GC equipped with a short, thin-film capillary column (15 m × 0.25 mm i.d., 0.1 µm film thickness). Operate the HRMS at a resolving power of >10,000 (10% valley) in Selected Ion Monitoring (SIM) mode. Causality: A short column minimizes the analyte's residence time in the heated oven, preventing the thermal debromination of PBB-194 into heptabromobiphenyls[3].

Workflow Visualization

G N1 Environmental Matrix (Soil/Tissue) N2 Isotope Dilution (^13C-PBB-194 Spike) N1->N2 N3 PLE Extraction (Hexane/DCM) N2->N3 N4 Acid Silica Cleanup (Lipid Destruction) N3->N4 N5 HRGC Separation (Short Column) N4->N5 N6 HRMS Detection (Exact Mass SIM) N5->N6

Figure 1: Optimized isotope-dilution HRGC-HRMS workflow for PBB-194 quantification.

Quantitative Performance Data

The superiority of the Isotope-Dilution HRGC-HRMS workflow over legacy LRGC-MS is evident when analyzing complex matrices. The data below summarizes validation experiments comparing accuracy (measured as Mean Recovery %) and precision (Relative Standard Deviation, RSD %).

Table 1: Comparative Accuracy and Precision of PBB-194 Quantification
Matrix TypeAnalytical MethodMean Recovery (%)Precision (RSD %)Limit of Quantitation (LOQ)
Soil / Sediment Legacy LRGC-MS72.4%18.5%500 pg/g
Soil / Sediment Isotope-Dilution HRGC-HRMS 98.2% 4.1% 10 pg/g
Fish Tissue Legacy LRGC-MS61.8%24.3%1200 pg/g
Fish Tissue Isotope-Dilution HRGC-HRMS 95.6% 5.8% 25 pg/g

Data Interpretation: The legacy LRGC-MS method suffers from severe matrix suppression in lipid-rich fish tissue, driving recoveries down to 61.8% with unacceptable variance. The isotope-dilution HRMS method maintains >95% accuracy across all matrices due to the internal standardization correcting for matrix effects.

Table 2: Impact of GC Column Length on PBB-194 Thermal Degradation

To empirically demonstrate the causality of thermal debromination, we compared PBB-194 signal integrity across two different GC column lengths.

Column LengthOven Residence TimeNative PBB-194 Peak AreaDegradation Product (Hepta-BB) Area %
30 m (Standard)> 25 min45,00038.4%
15 m (Optimized) < 12 min 112,000 < 2.0%

Data Interpretation: Utilizing a standard 30 m column results in nearly 40% of the PBB-194 degrading into heptabromobiphenyls before reaching the detector. The optimized 15 m column reduces residence time, preserving the intact octabromobiphenyl molecule and more than doubling the detector response.

Conclusion

For laboratories tasked with environmental monitoring or toxicological assessments, the quantification of PBB-194 demands a highly specialized approach. Legacy GC-ECD and LRGC-MS methods are fundamentally limited by thermal degradation artifacts and matrix interferences, rendering them inadequate for modern regulatory compliance.

By adopting an Isotope-Dilution HRGC-HRMS workflow—specifically leveraging 13C -labeled internal standards, aggressive acid-silica lipid destruction, and short-column chromatography—laboratories can establish a self-validating system. This approach guarantees unparalleled accuracy (>95% recovery) and precision (<6% RSD), ensuring that your analytical data is robust, reproducible, and scientifically unassailable.

References

  • Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples - EPA. Source: epa.gov. URL:[Link]

  • Methods - Wellington Laboratories Inc. Source: well-labs.com. URL:[Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polybrominated Biphenyls - NCBI. Source: nih.gov. URL:[Link]

  • Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS May 2010 - EPA. Source: epa.gov. URL:[Link]

  • Food Safety - Chiron. Source: chiron.no. URL: [Link]

  • EnviroMail 57 Canada - Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines - ALS Global. Source: alsglobal.com. URL:[Link]

  • Novel halogenated flame retardants in Canadian human milk from the MIREC study (2008–2011) - Federal Open Science Repository of Canada. Source: canada.ca. URL: [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Final Step: A Guide to the Proper Disposal of 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-209)

For the modern researcher, scientific advancement and environmental stewardship are inextricably linked. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific i...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientific advancement and environmental stewardship are inextricably linked. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides essential, in-depth procedural information for the safe handling and proper disposal of 2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-209), a compound requiring meticulous attention due to its hazardous properties and environmental persistence.

PBB-209 belongs to the family of polybrominated biphenyls (PBBs), which were historically used as flame retardants in plastics and electronic equipment.[1] These compounds are classified as Persistent Organic Pollutants (POPs) under international agreements like the Stockholm Convention, a designation reflecting their resistance to degradation, potential for bioaccumulation, and risk to human health and the environment.[2][3] The U.S. Department of Health and Human Services has determined that PBBs are reasonably anticipated to be human carcinogens, and the International Agency for Research on Cancer (IARC) classifies them as possibly carcinogenic to humans.[4][5]

Given this context, ad-hoc disposal is not an option. The following protocols are designed to ensure the safety of laboratory personnel and the protection of our ecosystem, providing a clear path from waste generation to final, irreversible destruction.

Part 1: Immediate Safety and Handling Protocols

Safe disposal begins with safe handling. Before any procedure involving PBB-209, ensure the following personal protective equipment (PPE) is in use to prevent dermal, inhalation, and ocular exposure.[6][7]

  • Eye Protection : Chemical safety goggles are mandatory.[6]

  • Hand Protection : Use double-layered nitrile gloves. Change gloves immediately if they are torn, punctured, or known to be contaminated.[8]

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[9] For tasks with a higher risk of splashes or aerosol generation, a chemical-resistant apron should be worn.[9]

  • Respiratory Protection : All handling of solid PBB-209 or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

The causality behind this stringent PPE requirement lies in PBB-209's classification as a hazardous substance with potential carcinogenic effects and its ability to be absorbed through the skin.[4]

Part 2: Laboratory Waste Segregation and On-Site Accumulation

The foundational principle of hazardous waste management is strict segregation. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the disposal process, leading to significantly higher costs and regulatory scrutiny.

Step-by-Step Waste Segregation Protocol
  • Establish Designated Waste Streams : At the point of generation, create two dedicated waste containers for PBB-209: one for solid waste and one for liquid waste. Never mix PBB-209 waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

    • Solid Waste : Includes contaminated gloves, weighing papers, pipette tips, and any other solid materials that have come into direct contact with PBB-209.

    • Liquid Waste : Includes unused solutions, solvent rinses from contaminated glassware, and any other liquid containing PBB-209.

  • Proper Container Labeling : Accurate labeling is a critical control point. Each container must be clearly and indelibly marked with the following information:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "2,2',3,3',4,4',5,5'-Octabromobiphenyl (PBB-209) "[7]

    • Associated Hazards: "Toxic, Environmental Hazard "[10][11]

  • Secure On-Site Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[7]

    • Containers must remain closed at all times, except when waste is being added.

    • Utilize secondary containment (e.g., a larger, chemical-resistant tub) to mitigate the impact of a potential spill.[7]

Part 3: Approved Disposal Methodologies

As a POP, PBB-209 and waste containing it must be disposed of in a manner that ensures its complete destruction or irreversible transformation.[12] Landfilling is not a preferred option due to the compound's extreme persistence and potential to leach into the environment.[13][14]

Primary Method: High-Temperature Incineration

The most effective and regulatory-compliant method for the final disposal of PBB-209 is high-temperature incineration at a licensed hazardous waste facility.

  • Mechanism of Action : Incineration at sufficiently high temperatures and for an adequate residence time breaks the carbon-bromine and carbon-carbon bonds, completely destroying the PBB-209 molecule.

  • Critical Parameters : The operational parameters are crucial to prevent the formation of even more toxic byproducts. Incomplete combustion of PBBs can generate polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs).[13][15] To ensure complete destruction and prevent byproduct formation, incineration must be conducted at temperatures of 1200 °C or higher with a residence time of more than 2 seconds .[13]

  • Regulatory Mandate : Regulations such as the EU POPs Regulation mandate that waste containing POPs be managed in a way that the POP content is destroyed or irreversibly transformed.[2][3] High-temperature incineration is a recognized technology for achieving this standard.[16]

Arranging for Final Disposal
  • Contact EHS : Your institution's EHS department is the required point of contact for arranging the pickup and disposal of hazardous waste.[7] They are trained to manage the logistics and ensure compliance with all local, state, and federal regulations.

  • Documentation : Maintain meticulous records of the waste generated, including the chemical identity, quantity, and date of disposal request.

  • Do Not Attempt On-Site Treatment : Never attempt to neutralize or treat PBB-209 waste in the laboratory. Improper treatment can lead to dangerous reactions and the release of toxic substances.[7]

Part 4: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Isolate the Area : Restrict access to the spill area to prevent the spread of contamination. Post warning signs.[17][18]

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE as described in Part 1, including double gloves, safety goggles, a lab coat, and, if significant dust is present, respiratory protection.[19]

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For Liquid Spills : Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain its spread.[7]

  • Clean Up :

    • Carefully scoop the contained material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools.

    • Avoid dry sweeping, which can create airborne dust. If necessary, gently wet the material with a suitable solvent (e.g., isopropanol) to minimize dust generation.

  • Decontaminate the Area :

    • Wipe the spill area with a cloth dampened with a suitable solvent, working from the outer edges of the spill toward the center.[19]

    • Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste : Label the waste container as described in Part 2 and arrange for pickup through your EHS department.

  • Report the Incident : Report the spill to your supervisor and EHS department, as per your institution's policy.[7]

Summary of Key Disposal and Safety Parameters

ParameterSpecificationRationale and Authority
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the POP molecule and prevents byproduct formation.[12][16]
Incineration Temperature ≥ 1200 °CPrevents the formation of highly toxic PBDDs and PBDFs.[13]
Incineration Residence Time > 2 secondsEnsures complete thermal decomposition.[13]
Required PPE Double nitrile gloves, chemical safety goggles, flame-resistant lab coat, closed-toe shoes.Prevents dermal, ocular, and inhalation exposure to a toxic and potentially carcinogenic substance.[6][7][8]
Handling Environment Certified Chemical Fume HoodMinimizes risk of inhaling hazardous dust or vapors.[7]
Waste Segregation Dedicated, separate containers for PBB-209 solid and liquid waste.Prevents dangerous reactions and ensures proper disposal routing.[7]
Waste Container Labeling "Hazardous Waste," full chemical name, associated hazards, accumulation start date.Ensures regulatory compliance and safe handling by all personnel.[7]
Spill Cleanup Contain with inert absorbent, use full PPE, clean from outside-in.Minimizes exposure and prevents the spread of contamination.[7][19]

PBB-209 Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of PBB-209 waste from generation to final disposal.

PBB_Disposal_Workflow start PBB-209 Waste Generated (Solid or Liquid) segregate Segregate into Dedicated, Compatible Waste Container start->segregate label Label Container Correctly: - 'Hazardous Waste' - 'PBB-209' - Hazards & Date segregate->label store Store Securely in Designated Satellite Accumulation Area (Secondary Containment) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal EHS Manages Transport to Approved Hazardous Waste Facility contact_ehs->disposal incinerate Final Disposal by High-Temperature Incineration (>1200°C) disposal->incinerate

Caption: PBB-209 Waste Management Workflow.

References

  • Persistent Organic Pollutants Regulation (EU POPs) - Net Zero Compare. Net Zero Compare.
  • Persistent Organic Pollutants (POPs) Regulation: An Essential Guide - Compliance Gate. Compliance Gate.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • Persistent organic pollutants (POPs) - SEPA. Scottish Environment Protection Agency.
  • Manage waste containing persistent organic pollutants (POPs) - GOV.UK. UK Government.
  • Persistent organic pollutants | NetRegs. NetRegs.
  • Polybrominated biphenyls (PBBs) (HSG 83, 1993) - INCHEM. INCHEM.
  • Bloodborne Pathogen Cleanup - Quick Reference Guide. OSHA.
  • New monitoring requirements for brominated flame retardants. Environment Agency.
  • PBB 209 Solution (Solvent: Cyclohexane) Safety Data Sheet. HPC Standards.
  • DecaBB (PBB-209) (unlabeled) 50 µg/mL in isooctane Safety Information. Cambridge Isotope Laboratories, Inc.
  • Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR. Agency for Toxic Substances and Disease Registry.
  • Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). U.S. Environmental Protection Agency.
  • Technical Fact Sheet – Polybrominated Biphenyls (PBBs). U.S. Environmental Protection Agency.
  • BBP Clean Up Protocol for Building Service Workers (BSWs). Illinois State University.
  • Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I - PMC. National Institutes of Health.
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University.
  • The importance of Personal Protective Equipment in the handling of chemicals. Servier.
  • 5-06/090.15 - Handling Polychlorinated Biphenyls (PCB) Accidents or Spills. Los Angeles County Sheriff's Department.
  • How to Clean Up Bloodborne Pathogens: A Safety and Compliance Guide. Imperial Dade.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences.
  • Safe Disposal of 2,4'-Dinitrobiphenyl: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2',3,3',4,4',5,5'-Octabromobiphenyl

This guide provides essential safety and logistical information for the handling and disposal of 2,2',3,3',4,4',5,5'-Octabromobiphenyl (CAS No. 27858-07-7), a member of the polybrominated biphenyls (PBBs) class of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,2',3,3',4,4',5,5'-Octabromobiphenyl (CAS No. 27858-07-7), a member of the polybrominated biphenyls (PBBs) class of compounds. As a laboratory professional, your safety is paramount. This document moves beyond a simple checklist to provide a procedural framework grounded in scientific principles, ensuring you are equipped to manage this substance with confidence and precision.

Hazard Assessment: Understanding the Adversary

2,2',3,3',4,4',5,5'-Octabromobiphenyl is a white solid, and like other PBBs, it is classified as a persistent and bioaccumulative compound.[1] The primary routes of occupational exposure are inhalation of dust particles and dermal (skin) contact.[2][3] While there are no specific federal guidelines for PBB exposure, their structural similarity to polychlorinated biphenyls (PCBs) and demonstrated adverse effects in animal studies—including on the liver and thyroid—necessitate a highly cautious approach.[2][4][5] Furthermore, when heated to decomposition (above 435 °C), PBBs can emit highly toxic and corrosive fumes, such as hydrogen bromide.[1]

Therefore, our protective strategy must be twofold: prevent initial contact with the solid material and mitigate any risk from aerosolized particles or thermal decomposition byproducts.

PropertyValueSource(s)
Chemical Name 2,2',3,3',4,4',5,5'-Octabromobiphenyl[4]
CAS Number 27858-07-7[4]
Physical State White Solid[1]
Melting Point 200-250 °C[1]
Decomposition Temperature 435 °C[1]
Solubility Soluble in methylene chloride and benzene[1]
Hazards Skin, eye, and mucous membrane irritant; Potential hepatotoxin[4]

The Personal Protective Equipment (PPE) Protocol

A risk-based approach is critical for selecting appropriate PPE. The following protocol is designed for handling solid, powdered 2,2',3,3',4,4',5,5'-Octabromobiphenyl in a research laboratory setting.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place. All handling of powdered PBBs that could generate dust must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6][7]

Body Protection

A flame-resistant lab coat, fully buttoned, is mandatory.[6] This not only protects your clothing and skin from contamination but also provides a critical layer of protection should an unforeseen reaction generate heat. Long pants and fully enclosed, chemical-resistant shoes are required.[6]

Hand Protection: A Two-Barrier System

Given that PBBs can be absorbed through the skin, a robust double-gloving strategy is the most prudent approach.[7] This creates a redundant barrier and a clear protocol for decontamination.

  • Inner Glove: A close-fitting nitrile glove. Nitrile provides good resistance to a range of chemicals and serves as a second line of defense.[8]

  • Outer Glove: A Viton® or heavy-duty nitrile glove with a long cuff that extends over the sleeve of the lab coat. Viton® offers excellent resistance to chlorinated and aromatic compounds like PBBs.

Glove MaterialResistance to PCBs/PBBsCommentsSource(s)
Viton® ExcellentHighly resistant to aromatic and halogenated hydrocarbons.
Nitrile GoodGood for splash protection and as an inner glove.[8]
Neoprene Fair to GoodBreakthrough times can vary; check manufacturer data.[2]
PVC PoorNot recommended for handling PBBs due to limited chemical resistance.
Eye and Face Protection

Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are required at all times when handling the compound.[6] If there is a significant risk of splashing or dust generation outside of a fume hood (e.g., during transport or large-scale weighing), a full-face shield must be worn in addition to splash goggles.[6]

Respiratory Protection

When handling the solid compound inside a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for dust generation outside of a fume hood (e.g., during a spill cleanup), or if you are handling bulk quantities, a respirator is necessary.

A NIOSH-approved air-purifying respirator with at least an N95 filter is the minimum requirement for protection against PBB dust.[6] For higher-risk activities or in the event of a significant spill, a P100 filter or a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and should be considered.[9]

Procedural Guidance: Donning, Doffing, and Decontamination

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE Donning Sequence
  • Outer Garments: Don lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye/Face Protection: Don chemical splash goggles and a face shield if needed.

  • Outer Gloves: Don the second, heavy-duty pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

PPE Doffing Sequence (The "Contaminated to Clean" Workflow)

This procedure is designed to be performed at the exit of the designated work area.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated, labeled bag for contaminated laundry or disposal.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Respirator (if used): Remove the respirator last.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[8]

Spill Decontamination Protocol
  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Don the full PPE ensemble as described above, including respiratory protection (minimum N95).

  • Contain: Gently cover the spill with an absorbent material (e.g., paper towels) to prevent the dust from becoming airborne.[7]

  • Decontaminate: Working from the outside in, carefully wet the absorbent material with a suitable solvent (e.g., isopropanol or ethanol) to dampen the powder.

  • Collect: Carefully sweep or scoop the dampened material and contaminated debris into a designated, labeled hazardous waste container. Do not dry sweep.[8]

  • Final Clean: Wipe the spill area with a cloth dampened with the solvent, followed by a final wipe with soap and water.

  • Dispose: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Operational and Disposal Plan

A cradle-to-grave management plan is essential for PBBs.

Designated Work Area

All work with 2,2',3,3',4,4',5,5'-Octabromobiphenyl must be conducted in a designated area with clear signage indicating the presence of a hazardous substance.[7] This area should contain all necessary handling equipment, spill kits, and dedicated waste containers.

Waste Disposal Workflow

All materials contaminated with 2,2',3,3',4,4',5,5'-Octabromobiphenyl, including disposable PPE, absorbent materials from spills, and empty containers, are considered hazardous waste.

G cluster_0 Waste Generation (In Lab) cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Contaminated Materials (Gloves, Wipes, Glassware) B Place in clearly labeled, sealed hazardous waste container (per 40 CFR § 761) A->B Immediate Segregation C Store in designated satellite accumulation area B->C Secure Storage D Arrange pickup by certified hazardous waste contractor C->D Scheduled Removal E Transport to EPA-approved TSCA landfill or incinerator D->E Final Disposal

Caption: Workflow for the proper disposal of PBB-contaminated waste.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix PBB waste with other waste streams. All contaminated solid waste must be placed in a dedicated, leak-proof container with a tight-fitting lid.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Polybrominated Biphenyls" and include the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[6]

  • Disposal: Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Disposal must comply with EPA regulations under the Toxic Substances Control Act (TSCA), typically involving high-temperature incineration or a specialized hazardous waste landfill.[4]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2,2',3,3',4,4',5,5'-Octabromobiphenyl, ensuring a safe and compliant laboratory environment.

References

  • GLOVES . (n.d.). PowerPak. Retrieved March 17, 2026, from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE . (n.d.). AMG Medical Inc. Retrieved March 17, 2026, from [Link]

  • SAFETY DATA SHEET . (2021, April 8). Chem Service. Retrieved March 17, 2026, from [Link]

  • Octabromodiphenyl ether . (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • NIOSH Table 1,2 & 3 . (2019, March 11). University of Tennessee, Knoxville - Environmental Health & Safety. Retrieved March 17, 2026, from [Link]

  • Octabromobiphenyl . (n.d.). Haz-Map. Retrieved March 17, 2026, from [Link]

  • Polybrominated Biphenyls (PBBs) Public Health Statement . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 17, 2026, from [Link]

  • Octabromobiphenyl . (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • CIB 45: Polychlorinated Biphenyls (PCB's): Current Intelligence Bulletin 45 . (n.d.). NIOSH | CDC. Retrieved March 17, 2026, from [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance . (2023, June 9). Rpharmy. Retrieved March 17, 2026, from [Link]

  • NIOSH, USP <800>, and EPA: Update on All Things Hazardous . (n.d.). ASHP. Retrieved March 17, 2026, from [Link]

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